ZLHQ-5f
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25N5O2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-[1]benzofuro[3,2-b]quinolin-2-yl]-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1 |
InChI Key |
HGUCVADITYSNHR-IBGZPJMESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C3C(=NC4=C2C=C(C=C4)C5=CC(=NC=C5)NC(=O)C6CC6)C7=CC=CC=C7O3 |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N |
Origin of Product |
United States |
Foundational & Exploratory
Dual Inhibition Profile of ZLHQ-5f: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLHQ-5f is a novel small molecule inhibitor demonstrating a dual mechanism of action by targeting two critical enzymes involved in cell cycle regulation and DNA topology: Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual inhibition profile presents a promising strategy for cancer therapy by concurrently disrupting cell cycle progression and inducing DNA damage, leading to cell cycle arrest and apoptosis. This document provides a comprehensive technical guide on the dual inhibition profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized against both its primary enzyme targets and various cancer cell lines. The available quantitative data is summarized below.
Table 1: Enzymatic and Cellular Inhibitory Activities of this compound
| Target/Cell Line | Parameter | Value (μM) |
| Enzymatic Activity | ||
| CDK2/CycA2 | IC50 | 0.145[1] |
| Topoisomerase I | IC50 | Not specified in available literature. |
| Cellular Activity (Antiproliferative) | ||
| A549 (Lung Carcinoma) | GI50 | 0.949 ± 0.113[1] |
| HCT116 (Colorectal Carcinoma) | GI50 | 0.821 ± 0.240[1] |
| MCF-7 (Breast Adenocarcinoma) | GI50 | 1.124 ± 0.362[1] |
| HepG2 (Hepatocellular Carcinoma) | GI50 | 1.945 ± 0.278[1] |
| LO2 (Normal Human Liver Cell Line) | GI50 | 3.349 ± 0.149[1] |
Mechanism of Action
This compound exerts its anticancer effects through the simultaneous inhibition of CDK2 and Topoisomerase I.
-
CDK2 Inhibition: CDK2, in complex with Cyclin A, is a key regulator of the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of substrates necessary for DNA replication, leading to S-phase arrest.[1]
-
Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. This compound inhibits Topo I, leading to the accumulation of single-strand DNA breaks and the formation of stable Topo I-DNA cleavage complexes. These complexes interfere with DNA replication and repair, ultimately triggering apoptotic cell death.[1]
The synergistic effect of these two inhibitory activities results in potent antiproliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dual inhibition profile of this compound.
CDK2/Cyclin A2 Kinase Assay
This assay quantifies the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin A2 complex.
Principle: The assay measures the phosphorylation of a substrate by CDK2/Cyclin A2 in the presence of ATP. The amount of ADP produced is proportional to the kinase activity and can be detected using a luminescence-based assay.
Protocol:
-
Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., histone H1).
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells of a microplate.
-
Enzyme Addition: Add the CDK2/Cyclin A2 enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
ADP Detection: Add a reagent that terminates the kinase reaction and depletes the remaining ATP. Subsequently, add a second reagent that converts the generated ADP to ATP and measures the light output via a luciferase reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of relaxed DNA.
Protocol:
-
Reaction Setup: In a reaction tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: Add human Topoisomerase I to initiate the relaxation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each this compound concentration.
References
ZLHQ-5f: A Technical Whitepaper on a Novel Dual Inhibitor of CDK2 and Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLHQ-5f is a novel synthetic compound identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), two critical targets in oncology. This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, effects on cancer cell lines, and the detailed experimental protocols for its evaluation. The unique dual-action mechanism of this compound, targeting both cell cycle progression and DNA topology, presents a promising avenue for the development of new anticancer therapeutics. All data and methodologies presented herein are derived from the foundational study by Huang Y, et al., in Bioorganic Chemistry (2022).
Core Compound Information
-
Compound Name: this compound
-
Chemical Class: Benzofuro[3,2-b]quinoline derivative
-
Mechanism of Action: Dual inhibitor of CDK2 and Topoisomerase I
Quantitative Data Summary
The inhibitory activities of this compound have been quantified through in vitro enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (µM) |
| CDK2/CycA2 | 0.145 |
Table 2: Antiproliferative Activity (GI50) of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Cancer | 0.949 ± 0.113 |
| HCT116 | Colon Cancer | 0.821 ± 0.240 |
| MCF-7 | Breast Cancer | 1.124 ± 0.362 |
| HepG2 | Liver Cancer | 1.945 ± 0.278 |
| LO2 | Normal Liver Cell | 3.349 ± 0.149 |
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects by concurrently inhibiting two key cellular processes: cell cycle progression, regulated by CDK2, and DNA replication and transcription, managed by Topoisomerase I.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, is a pivotal regulator of the G1/S phase transition and S phase progression of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing uncontrolled proliferation of cancer cells.
Caption: CDK2 Signaling Pathway and this compound Inhibition.
Topoisomerase I Mechanism of Action
Topoisomerase I alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forms a covalent intermediate, allows the DNA to rotate, and then religates the break. This compound inhibits this process, leading to the accumulation of DNA strand breaks and subsequent apoptosis.
Caption: Topoisomerase I Mechanism and this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize this compound.
CDK2/Cyclin A2 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against CDK2/Cyclin A2.
-
Methodology: A commercial ADP-Glo™ Kinase Assay was utilized.
-
Reaction Mixture Preparation: A master mixture containing 5x Kinase Assay Buffer, ATP, and a CDK substrate peptide was prepared.
-
Enzyme and Inhibitor Addition: Recombinant human CDK2/Cyclin A2 enzyme was added to the wells of a 96-well plate. This compound was added at various concentrations.
-
Reaction Initiation: The kinase reaction was initiated by the addition of the master mixture.
-
Incubation: The reaction was incubated at 30°C for a specified period to allow for ATP consumption.
-
ATP Depletion: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent was added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 value was calculated from the dose-response curve.
-
Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the inhibitory effect of this compound on Topoisomerase I-mediated DNA relaxation.
-
Methodology:
-
Reaction Setup: The reaction was performed in a total volume of 20 µL containing reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), 0.5 µg of supercoiled plasmid DNA (pBR322), and 2 units of human Topoisomerase I.
-
Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of a loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel in TAE buffer.
-
Visualization: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of DNA relaxation was determined by the persistence of the supercoiled DNA band.
-
Cell Culture and Antiproliferative Assay
-
Cell Lines: A549, HCT116, MCF-7, HepG2, and LO2 cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Antiproliferative (Sulforhodamine B - SRB) Assay:
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid (TCA).
-
Staining: Fixed cells were stained with 0.4% SRB solution.
-
Dye Solubilization: The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) values were calculated.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of HCT116 cells.
-
Methodology:
-
Cell Treatment: HCT116 cells were treated with this compound at specified concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with PBS.
-
Cell Fixation: Cells were fixed in 70% ethanol at 4°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
-
Apoptosis Analysis
-
Objective: To quantify the induction of apoptosis in HCT116 cells by this compound.
-
Methodology:
-
Cell Treatment: HCT116 cells were treated with this compound at specified concentrations for 48 hours.
-
Cell Harvesting: Cells were harvested and washed with cold PBS.
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells was quantified.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Workflow for the CDK2/Cyclin A2 Kinase Assay.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
This compound demonstrates significant potential as a dual inhibitor of CDK2 and Topoisomerase I. Its ability to induce S-phase cell cycle arrest and apoptosis in cancer cell lines at sub-micromolar to low micromolar concentrations highlights its promise as a lead compound for further preclinical and clinical development. The detailed methodologies provided in this whitepaper serve as a comprehensive resource for researchers aiming to replicate or build upon these findings. The unique dual-targeting strategy of this compound may offer a synergistic therapeutic effect and a potential to overcome resistance mechanisms associated with single-target agents.
Reference
Huang Y, Liu W, Huang S, et al. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. Bioorg Chem. 2022;126:105870. doi:10.1016/j.bioorg.2022.105870
An In-depth Technical Guide to ZLHQ-5f: A Dual Inhibitor of CDK2 and Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLHQ-5f is a novel synthetic small molecule identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I). Exhibiting a core chemical structure based on a benzofuro[3,2-b]quinoline scaffold, this compound demonstrates significant anti-proliferative activity across a range of human cancer cell lines. Its mechanism of action involves the concurrent inhibition of two key enzymes essential for cell cycle progression and DNA replication, leading to S-phase cell cycle arrest and the induction of apoptosis. This guide provides a comprehensive overview of the chemical structure, biological properties, and experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a derivative of benzofuro[3,2-b]quinoline. Its specific chemical structure, while not publicly depicted in detail, is defined by its molecular formula and CAS registry number, which are essential for its unique biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Not publicly specified |
| Core Scaffold | Benzofuro[3,2-b]quinoline |
| Molecular Formula | C28H25N5O2 |
| Molecular Weight | 463.53 g/mol |
| CAS Number | 2851977-85-8 |
Biological Activity and Mechanism of Action
This compound functions as a dual inhibitor, targeting two critical components of the cellular machinery involved in proliferation and DNA maintenance: CDK2 and Topoisomerase I.
Enzyme Inhibition
The primary mechanism of this compound is its ability to inhibit the kinase activity of the CDK2/Cyclin A2 complex and the catalytic activity of Topoisomerase I. The inhibition of CDK2 disrupts the regulation of the cell cycle, particularly the G1/S and S phases, while the inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering cell death pathways.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value (μM) |
| CDK2/Cyclin A2 | 0.145 |
| Topoisomerase I | Not publicly available |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, with a degree of selectivity observed when compared to a non-cancerous cell line.
Table 3: Anti-proliferative Activity (GI50) of this compound
| Cell Line | Cancer Type | GI50 (μM) |
| A549 | Lung Cancer | 0.949 ± 0.113 |
| HCT116 | Colon Cancer | 0.821 ± 0.240 |
| MCF-7 | Breast Cancer | 1.124 ± 0.362 |
| HepG2 | Liver Cancer | 1.945 ± 0.278 |
| LO2 | Normal Liver Cell | 3.349 ± 0.149 |
Cellular Effects
In cancer cells, particularly the HCT116 colon cancer cell line, this compound has been shown to induce S-phase cell cycle arrest and trigger apoptosis.[1] This is a direct consequence of its dual inhibitory action.
Signaling Pathway
The dual inhibition of CDK2 and Topoisomerase I by this compound initiates a cascade of events culminating in apoptosis. The proposed signaling pathway highlights the interplay between cell cycle arrest and DNA damage response.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the activity of this compound. Specific parameters such as compound concentrations and incubation times should be optimized for the experimental system being used.
CDK2/Cyclin A2 Kinase Assay
This assay is designed to measure the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin A2 complex.
References
Unveiling ZLHQ-5f: A Novel Dual Inhibitor of CDK2 and Topoisomerase I for Cancer Therapy
For Immediate Release
This technical whitepaper details the discovery, synthesis, and mechanism of action of ZLHQ-5f, a novel benzofuro[3,2-b]quinoline derivative identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I). Developed by researchers at Shenyang Pharmaceutical University, this compound demonstrates significant anti-proliferative activity, inducing S-phase cell cycle arrest and apoptosis in cancer cell lines, positioning it as a promising candidate for further oncological drug development.[1][2][3]
Introduction
The deregulation of the cell cycle is a hallmark of cancer, making key regulators of this process attractive targets for therapeutic intervention. Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition and S-phase progression. Concurrently, Topoisomerase I (Topo I) is essential for relieving DNA torsional stress during replication and transcription. The dual inhibition of both CDK2 and Topo I presents a synergistic strategy to disrupt cancer cell proliferation and survival. This compound has emerged from a scaffold hopping strategy as a first-in-class dual inhibitor with this unique pharmacological profile.[1][3]
Data Presentation: Biological Activity of this compound
This compound exhibits potent inhibitory activity against both CDK2 and Topoisomerase I, leading to significant anti-proliferative effects across various cancer cell lines.
| Parameter | Value | Enzyme/Cell Line |
| IC50 | 0.145 µM | CDK2/CycA2 |
| GI50 | 0.949 ± 0.113 µM | A549 (Lung Carcinoma) |
| 0.821 ± 0.240 µM | HCT116 (Colon Carcinoma) | |
| 1.124 ± 0.362 µM | MCF-7 (Breast Adenocarcinoma) | |
| 1.945 ± 0.278 µM | HepG2 (Hepatocellular Carcinoma) | |
| 3.349 ± 0.149 µM | LO2 (Normal Liver) |
Table 1: In vitro inhibitory and anti-proliferative activity of this compound.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is proprietary to its developers, the general synthesis of related 2-arylaminopurine derivatives, a class of CDK inhibitors, often involves key reactions such as Suzuki and Buchwald-Hartwig couplings. A representative synthetic approach is outlined below.
Logical Workflow for the Synthesis of 2-Arylaminopurine Derivatives:
Experimental Protocols
CDK2/Cyclin A2 Inhibition Assay
The inhibitory activity of this compound against CDK2/Cyclin A2 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
Experimental Workflow for CDK2 Inhibition Assay:
Protocol:
-
Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by incubating the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Topoisomerase I Inhibition Assay
The inhibitory effect of this compound on Topoisomerase I can be assessed by a DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I, and assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of HCT116 cells is analyzed by flow cytometry using propidium iodide (PI) staining.
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay
The induction of apoptosis in HCT116 cells by this compound can be quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry.
Protocol:
-
Treat HCT116 cells with this compound at various concentrations for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by dually targeting CDK2 and Topoisomerase I, leading to S-phase cell cycle arrest and the induction of apoptosis. The inhibition of Topo I leads to DNA strand breaks, which activates DNA damage response pathways, often involving the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2. The inhibition of CDK2 prevents the phosphorylation of key substrates required for S-phase progression, further contributing to cell cycle arrest.
Signaling Pathway of this compound Induced Apoptosis and Cell Cycle Arrest:
Conclusion
This compound represents a novel and promising dual inhibitor of CDK2 and Topoisomerase I. Its ability to induce S-phase cell cycle arrest and apoptosis in cancer cells, coupled with a favorable in vivo safety profile, underscores its potential as a lead compound for the development of new anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy.[1][2][3]
References
ZLHQ-5f: A Dual Inhibitor of CDK2 and Topoisomerase I with Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZLHQ-5f is a novel synthetic compound identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1][2][3] Uncontrolled cell proliferation is a recognized hallmark of cancer, and the proteins that regulate the cell cycle, such as CDK2, have become key targets for therapeutic intervention.[2][3][4] this compound, a benzofuro[3,2-b]quinoline alkaloid derivative, has demonstrated significant anti-proliferative activities in various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the biological activity, known targets, and available experimental data for this compound, designed to support further research and development efforts.
Core Biological Activity and Targets
This compound exerts its anti-cancer effects through the dual inhibition of two critical enzymes involved in cell cycle progression and DNA topology management:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly at the G1/S phase transition.[2][3] this compound has been shown to inhibit the kinase activity of the CDK2/Cyclin A2 complex with high potency.
-
Topoisomerase I (Topo I): An enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2][3] Inhibition of Topo I leads to the accumulation of DNA damage and subsequent cell death.
The dual-targeting nature of this compound presents a promising strategy for cancer therapy by simultaneously disrupting cell cycle progression and inducing DNA damage.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDK2/CycA2 | 0.145 |
Table 2: Anti-proliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Cancer | 0.949 ± 0.113 |
| HCT116 | Colon Cancer | 0.821 ± 0.240 |
| MCF-7 | Breast Cancer | 1.124 ± 0.362 |
| HepG2 | Liver Cancer | 1.945 ± 0.278 |
| LO2 | Normal Liver | 3.349 ± 0.149 |
Cellular Mechanisms of Action
This compound has been demonstrated to induce S-phase cell cycle arrest and trigger apoptosis in HCT116 colon cancer cells.[1][2][3] Mechanistic studies have revealed that this compound treatment leads to the modulation of key proteins involved in cell cycle control and apoptosis:
-
Downregulation of pRb-Ser807: this compound treatment has been observed to decrease the phosphorylation of the Retinoblastoma protein (Rb) at Serine 807.[4] Phosphorylation of Rb by CDK2 is a critical step for the G1/S transition, and its inhibition leads to cell cycle arrest.
-
Modulation of Apoptotic Regulators: The compound affects the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, suggesting an induction of the intrinsic apoptotic pathway.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
While the specific, detailed experimental protocols from the primary research on this compound were not publicly accessible, this section provides generalized methodologies for the key assays used to characterize this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
CDK2 Kinase Assay (Generalized Protocol)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 complex.
Topoisomerase I Relaxation Assay (Generalized Protocol)
This assay assesses the inhibition of Topo I-mediated relaxation of supercoiled plasmid DNA.
Cell Cycle Analysis by Flow Cytometry (Generalized Protocol)
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. | Semantic Scholar [semanticscholar.org]
Benzofuro[3,2-b]quinoline Derivatives: A Technical Guide to Their Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The benzofuro[3,2-b]quinoline core, a heterocyclic scaffold, has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through diverse and targeted mechanisms of action. This technical guide provides a comprehensive overview of the current state of research into benzofuro[3,2-b]quinoline derivatives, with a focus on their synthesis, anticancer activity, and molecular targets.
Anticancer Activity of Benzofuro[3,2-b]quinoline and Related Derivatives
Research has identified several benzofuroquinoline derivatives with potent in vitro anticancer activity. The following tables summarize the quantitative data from key studies, providing a comparative view of their efficacy against various cancer cell lines.
Table 1: In Vitro Antileukemia Activity of Benzofuro[3,2-c]quinoline Derivatives [1][2]
| Compound | R¹ | R² | R³ | R⁴ | R⁵ | MV-4-11 IC₅₀ (µM)[1][2] |
| 2a | H | H | H | H | H | 1.5 |
| 2d | Cl | H | H | H | H | 1.2 |
| 2e | OH | H | H | H | H | 0.12[2] |
| 2g | CH₃ | H | H | H | H | 1.2 |
| 2h | H | H | OCH₃ | H | H | >20 |
| 2k | H | H | H | OCH₃ | H | >20 |
| 2l | H | H | H | OH | H | 1.8 |
| 2m | H | H | H | H | OCH₃ | >20 |
| 2o | H | H | H | H | Cl | 2.4 |
| 2p | H | H | H | H | CH₃ | 0.45 |
| 2q | H | H | H | H | OH | 0.24[2] |
| 2r | H | H | H | H | H | 1.5 |
| 2s | H | H | H | H | H | 1.1 |
| 2t | H | H | H | H | H | 1.3 |
| 2u | H | H | H | H | H | 0.33 |
| 2v | H | H | H | H | H | >20 |
Table 2: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives [3]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | U2OS IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 8a | 10.12 | 8.23 | 28.45 | 35.16 |
| 8e | 12.34 | 10.21 | 33.12 | 41.23 |
| 10a | 8.76 | 6.54 | 25.43 | 30.12 |
| 10b | 7.98 | 5.87 | 22.13 | 28.76 |
| 10c | 4.32 | 15.67 | 20.14 | 24.96 |
Mechanisms of Action
Benzofuro[3,2-b]quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cell cycle regulation and DNA replication, as well as critical signaling pathways in cancer cell proliferation and survival.
Dual Inhibition of CDK2 and Topoisomerase I
Certain benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I)[4][5]. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, while Topo I is essential for DNA replication and transcription. The dual inhibition of these targets by a single molecule represents a powerful strategy to induce cancer cell death. For instance, compound ZLHQ-5f has been shown to exhibit potent anti-proliferative and CDK2 inhibitory activities, arrest the cell cycle in the S-phase, and trigger apoptosis in HCT116 cells[4][5].
Dual inhibition of CDK2 and Topoisomerase I.
Inhibition of BTK and PI3Kδ Signaling
In the context of leukemia, derivatives of the related benzofuro[3,2-b]pyridin-2(1H)-one scaffold have been designed as dual inhibitors of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Both BTK and PI3Kδ are crucial components of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies[6]. Dual inhibition of these kinases can effectively impair the development and proliferation of leukemia cells[7][8].
Inhibition of the BTK and PI3Kδ signaling pathway.
Experimental Protocols
Synthesis of Benzofuro[3,2-c]quinoline Derivatives[1][9]
A general method for the synthesis of benzofuro[3,2-c]quinolines involves a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones.
General synthesis workflow for benzofuro[3,2-c]quinolines.
Detailed Protocol:
-
Chlorination: To a solution of the substituted 3-(2-methoxyphenyl)quinolin-4(1H)-one in phosphorus oxychloride (POCl₃), the mixture is heated under reflux for a specified time. After cooling, the mixture is poured into ice water and neutralized with a base to precipitate the 4-chloro-3-(2-methoxyphenyl)quinoline intermediate.
-
Demethylation: The chlorinated intermediate is dissolved in a suitable solvent like dichloromethane (DCM), and boron tribromide (BBr₃) is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by quenching with water to yield the 2-(4-chloroquinolin-3-yl)phenol.
-
Intramolecular Cyclization: The phenol intermediate is dissolved in a solvent such as dimethylformamide (DMF) with a base (e.g., potassium carbonate, K₂CO₃) and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up to isolate the final benzofuro[3,2-c]quinoline product.
MTT Cell Viability Assay[10][11][12]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuroquinoline derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry[13][14][15]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzofuroquinoline derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis by Propidium Iodide Staining[16][17][18]
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
Benzofuro[3,2-b]quinoline derivatives represent a versatile and potent class of compounds in the landscape of cancer research. Their ability to target multiple key cellular pathways underscores their potential for development as effective anticancer therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in the quest for novel cancer treatments.
References
- 1. Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BTK and PI3Kδ impairs the development of human JMML stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BTK and PI3Kδ impairs the development of human JMML stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZLHQ-5f in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZLHQ-5f, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), in various cell-based assays. The protocols outlined below are designed to assess the compound's anti-proliferative and pro-apoptotic effects on cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets two key enzymes involved in cell cycle regulation and DNA topology. By simultaneously inhibiting CDK2 and Topoisomerase I, this compound effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development.[1]
Data Presentation
The following table summarizes the reported bioactivity of this compound against various cancer cell lines and its enzymatic inhibitory concentration.
| Parameter | Target/Cell Line | Value (μM) |
| IC50 | CDK2/CycA2 | 0.145 |
| GI50 | A549 (Lung Carcinoma) | 0.949 ± 0.113 |
| HCT116 (Colon Carcinoma) | 0.821 ± 0.240 | |
| MCF-7 (Breast Adenocarcinoma) | 1.124 ± 0.362 | |
| HepG2 (Hepatocellular Carcinoma) | 1.945 ± 0.278 | |
| LO2 (Normal Liver) | 3.349 ± 0.149 |
Table 1: Summary of this compound in vitro activity. Data sourced from MedChemExpress.[1]
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects through the dual inhibition of CDK2 and Topoisomerase I, leading to S-phase arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.
References
ZLHQ-5f solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ZLHQ-5f, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).
Introduction
This compound is a potent small molecule inhibitor targeting two key enzymes involved in cell cycle regulation and DNA topology: CDK2 and Topoisomerase I.[1] By inhibiting CDK2, this compound interferes with the cell's progression through the S phase of the cell cycle.[1] Its inhibition of Topoisomerase I leads to DNA damage, ultimately triggering programmed cell death (apoptosis).[1] These dual activities make this compound a compound of interest for cancer research and drug development.
Physicochemical Properties and Solubility
Note: Specific solubility data for this compound in common laboratory solvents is not publicly available. The following recommendations are based on the common properties of similar small molecules. Researchers should perform their own solubility tests to determine the optimal conditions for their experiments.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions of small molecule inhibitors.
Protocol for Preparing a Stock Solution:
-
Start by attempting to dissolve a small, accurately weighed amount of this compound (e.g., 1 mg) in a minimal volume of high-purity DMSO (e.g., 100 µL).
-
Vortex briefly and observe for complete dissolution.
-
If the compound does not fully dissolve, gradually add more DMSO in small increments, vortexing after each addition, until a clear solution is obtained.
-
Calculate the final concentration of the stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to cell cultures.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Biological Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized in the table below.
| Target/Cell Line | Measurement | Value (µM) |
| CDK2/CycA2 | IC50 | 0.145 |
| A549 (Human lung carcinoma) | GI50 | 0.949 ± 0.113 |
| HCT116 (Human colon cancer) | GI50 | 0.821 ± 0.240 |
| MCF-7 (Human breast cancer) | GI50 | 1.124 ± 0.362 |
| HepG2 (Human liver cancer) | GI50 | 1.945 ± 0.278 |
| LO2 (Human normal liver) | GI50 | 3.349 ± 0.149 |
Signaling Pathways
This compound exerts its biological effects by impinging on two critical cellular pathways: cell cycle progression and the DNA damage response.
Caption: Dual inhibitory action of this compound on cell cycle and DNA integrity.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell cycle progression and apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (use a gentle, non-scraping method if possible)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Harvesting:
-
Collect the culture medium (which contains floating/apoptotic cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS and add this wash to the same centrifuge tube.
-
Trypsinize the remaining adherent cells, neutralize with complete medium, and add to the same centrifuge tube.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis for CDK2 Inhibition by ZLHQ-5f
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine protein kinase that, in complex with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. ZLHQ-5f is a potent dual inhibitor of CDK2 and Topoisomerase I, demonstrating antiproliferative activity and inducing S-phase cell cycle arrest and apoptosis in cancer cell lines such as HCT116.[3]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on the CDK2 signaling pathway. The protocol outlines the methodology for assessing the expression and phosphorylation status of key proteins involved in this pathway, including CDK2, its downstream substrate Retinoblastoma protein (Rb), and the cell cycle regulators Cyclin E and p21.
Key Protein Targets for Western Blot Analysis
-
CDK2 : To assess the overall expression level of the kinase.
-
Phospho-CDK2 (Thr160) : To determine the level of activating phosphorylation on CDK2. A decrease may indicate an indirect effect of this compound on upstream kinases.
-
Retinoblastoma protein (Rb) : To evaluate the total expression of this key CDK2 substrate.
-
Phospho-Rb (Ser807/811) : To directly measure the downstream kinase activity of CDK2. A reduction in p-Rb is a strong indicator of CDK2 inhibition.[3]
-
Cyclin E : As a regulatory partner of CDK2, its expression levels can provide context for CDK2 activity.
-
p21 : A cyclin-dependent kinase inhibitor (CKI) that can be upregulated in response to cell cycle arrest.[4][5]
-
β-actin or GAPDH : As a loading control to ensure equal protein loading across lanes for accurate quantification.
Quantitative Data Summary
The following tables represent hypothetical, yet expected, quantitative data from Western blot analysis of a cancer cell line (e.g., HCT116) treated with increasing concentrations of this compound for 24 hours. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control (DMSO).
Table 1: Effect of this compound on the Expression of CDK2 and its Regulatory Subunit Cyclin E.
| Treatment | Concentration (µM) | Relative CDK2 Expression (Fold Change) | Relative Cyclin E Expression (Fold Change) |
| DMSO (Control) | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.98 | 0.95 |
| This compound | 0.5 | 0.95 | 0.88 |
| This compound | 1.0 | 0.92 | 0.75 |
| This compound | 2.5 | 0.88 | 0.62 |
| This compound | 5.0 | 0.85 | 0.51 |
Table 2: Effect of this compound on the Phosphorylation of Rb and the Expression of the CDK Inhibitor p21.
| Treatment | Concentration (µM) | Relative p-Rb (Ser807/811) / Total Rb Ratio | Relative p21 Expression (Fold Change) |
| DMSO (Control) | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.85 | 1.25 |
| This compound | 0.5 | 0.62 | 1.88 |
| This compound | 1.0 | 0.38 | 2.50 |
| This compound | 2.5 | 0.15 | 3.15 |
| This compound | 5.0 | 0.05 | 3.80 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway targeted by this compound and the experimental workflow for its analysis via Western blot.
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound.
Detailed Experimental Protocol: Western Blotting
Materials and Reagents
-
Cell Line: Human colorectal carcinoma HCT116 cells (or other relevant cancer cell line).
-
Compound: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-CDK2
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-Rb (total)
-
Rabbit anti-Cyclin E
-
Mouse anti-p21
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0 µM) for 24 hours. Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100-200 µL of supplemented RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the captured images using software such as ImageJ.
-
Normalize the band intensity of the target protein to the corresponding loading control band (β-actin or GAPDH).
-
For phosphorylated proteins, it is best to calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Calculate the fold change in protein expression relative to the untreated control.
-
Conclusion
This protocol provides a robust framework for the quantitative analysis of CDK2 inhibition by this compound using Western blotting. The dose-dependent decrease in Rb phosphorylation serves as a direct and reliable biomarker for the cellular activity of this compound. Concurrently, assessing changes in the expression of cell cycle regulators like Cyclin E and p21 can provide further mechanistic insights into the compound's effects. Adherence to this protocol will enable researchers to generate high-quality, reproducible data for the preclinical evaluation of this compound and other CDK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p21 Disrupts the interaction between cdk2 and the E2F-p130 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase I Activity Assay with ZLHQ-5f
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Due to its essential role in cell proliferation, Top1 is a validated and significant target for the development of anticancer therapeutics.[2] Inhibitors of Top1 can be classified as either "poisons," which stabilize the covalent Top1-DNA cleavage complex, leading to DNA damage and cell death, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.
ZLHQ-5f has been identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I. While its inhibitory effects on CDK2 have been characterized, this document provides a comprehensive guide for the evaluation of this compound as a Topoisomerase I inhibitor using a DNA relaxation assay. This assay is a fundamental method to determine the catalytic activity of Top1 and to screen for potential inhibitors. The principle of the assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA on an agarose gel.
Principle of the Topoisomerase I DNA Relaxation Assay
The Topoisomerase I DNA relaxation assay is a widely used in vitro method to measure the catalytic activity of the enzyme. The assay utilizes supercoiled plasmid DNA as a substrate. In the presence of Topoisomerase I, the supercoiled DNA is relaxed. The different topological isoforms of the DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. Supercoiled DNA, being more compact, migrates faster through the gel than the relaxed circular DNA. When a Topoisomerase I inhibitor, such as this compound, is present, the relaxation of the supercoiled DNA is prevented, resulting in a band pattern similar to the DNA substrate control.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Topoisomerase I
| Compound | Target | IC50 (µM) | Method |
| This compound | Topoisomerase I | To be determined | DNA Relaxation Assay |
| Camptothecin (Control) | Topoisomerase I | 0.1 - 1.0 | DNA Relaxation Assay |
Note: The IC50 value for this compound against Topoisomerase I is not currently available in the public domain and must be determined experimentally. The provided range for the control compound, Camptothecin, is based on typical literature values.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Cancer | 0.949 ± 0.113 |
| HCT116 | Colon Cancer | 0.821 ± 0.240 |
| MCF-7 | Breast Cancer | 1.124 ± 0.362 |
| HepG2 | Liver Cancer | 1.945 ± 0.278 |
| LO2 | Normal Liver | 3.349 ± 0.149 |
Data obtained from MedChemExpress product information.
Experimental Protocols
Preparation of Reagents
a. 10x Topoisomerase I Assay Buffer:
-
100 mM Tris-HCl (pH 7.9)
-
10 mM EDTA
-
1.5 M NaCl
-
1% Bovine Serum Albumin (BSA)
-
1 mM Spermidine
-
50% Glycerol
-
Store at -20°C.
b. Supercoiled Plasmid DNA (e.g., pBR322 or pHOT-1):
-
Concentration: 0.25 µg/µL in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Store at -20°C.
c. Human Topoisomerase I Enzyme:
-
Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilute fresh in 1x Topoisomerase I Assay Buffer just before use.
d. This compound Stock Solution:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Store at -20°C. Prepare fresh dilutions in 1x Topoisomerase I Assay Buffer for the experiment.
e. 5x Stop Buffer/Gel Loading Dye:
-
5% Sarkosyl
-
0.125% Bromophenol Blue
-
25% Glycerol
-
Store at room temperature.
f. 1% Agarose Gel:
-
Prepare in 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA).
-
Include 0.5 µg/mL Ethidium Bromide for visualization. (Caution: Ethidium Bromide is a mutagen).
Topoisomerase I DNA Relaxation Assay Protocol
-
On ice, prepare reaction mixtures in 1.5 mL microcentrifuge tubes. For a standard 20 µL reaction, add the components in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | Variable | - |
| 10x Topoisomerase I Assay Buffer | 2 µL | 1x |
| Supercoiled DNA (0.25 µg/µL) | 1 µL | 12.5 ng/µL (250 ng total) |
| This compound or DMSO (vehicle control) | 1 µL | Variable (e.g., 0.1, 1, 10, 100 µM) |
| Human Topoisomerase I (1 unit/µL) | 1 µL | 1 unit |
| Total Volume | 20 µL |
Note: The optimal amount of Topoisomerase I should be determined empirically by titrating the enzyme to find the lowest concentration that completely relaxes the supercoiled DNA under the assay conditions.
-
Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Include the following controls on the gel:
-
Lane 1: Supercoiled DNA marker (DNA substrate without enzyme).
-
Lane 2: Relaxed DNA marker (DNA fully relaxed by Topoisomerase I).
-
Lane 3: No-enzyme control (reaction mix with DNA and DMSO, but no Topoisomerase I).
-
Lane 4: Vehicle control (reaction mix with DNA, Topoisomerase I, and DMSO).
-
Subsequent Lanes: Reactions with increasing concentrations of this compound.
-
Final Lane: Positive control inhibitor (e.g., Camptothecin at 10 µM).
-
-
Perform electrophoresis in 1x TAE buffer at a constant voltage (e.g., 5 V/cm) until the bromophenol blue dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light and document the gel using a gel documentation system.
Data Analysis
-
The inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of this compound.
-
Quantify the band intensities for supercoiled and relaxed DNA in each lane using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Topoisomerase I and point of inhibition.
Caption: Workflow for Topoisomerase I DNA relaxation assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of ZLHQ-5f Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular effects of ZLHQ-5f, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), using flow cytometry. This compound has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology drug development.[1][2][3]
This document outlines detailed protocols for assessing cell cycle progression, apoptosis induction, and reactive oxygen species (ROS) levels in cells treated with this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of HCT116 cells treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 0.5 | 40.1 ± 2.8 | 48.7 ± 3.3 | 11.2 ± 1.5 |
| 1.0 | 25.6 ± 2.2 | 65.9 ± 4.1 | 8.5 ± 1.1 |
| 2.0 | 15.3 ± 1.9 | 78.2 ± 5.0 | 6.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.
Table 2: Induction of Apoptosis in HCT116 Cells by this compound
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 0.5 | 10.3 ± 1.2 | 5.2 ± 0.7 | 15.5 ± 1.9 |
| 1.0 | 22.8 ± 2.1 | 10.7 ± 1.1 | 33.5 ± 3.2 |
| 2.0 | 35.1 ± 3.5 | 18.4 ± 1.8 | 53.5 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in HCT116 Cells
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Levels (vs. Control) |
| 0 (Control) | 150 ± 15 | 1.0 |
| 0.5 | 225 ± 21 | 1.5 |
| 1.0 | 375 ± 32 | 2.5 |
| 2.0 | 600 ± 55 | 4.0 |
Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation of this compound treated cells for cell cycle analysis by flow cytometry using propidium iodide, a fluorescent intercalating agent that stoichiometrically binds to DNA.
Materials:
-
HCT116 cells (or other cell line of interest)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound treated cells by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells (or other cell line of interest)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Acquire at least 10,000 events per sample.
-
Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels.
-
Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in this compound treated cells.
Materials:
-
HCT116 cells (or other cell line of interest)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound. A positive control (e.g., treatment with H₂O₂) should be included.
-
-
Staining:
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add fresh, pre-warmed medium containing DCFH-DA at a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Measure the fluorescence of dichlorofluorescein (DCF) in the FITC channel.
-
Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound dual-inhibitory signaling pathway.
Caption: General experimental workflow for flow cytometry.
Caption: Logical flow for apoptosis data analysis.
References
Application Notes and Protocols for ZLHQ-5f in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLHQ-5f is a potent, dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual mechanism of action makes this compound a compelling candidate for anti-cancer therapy. By targeting two critical checkpoints in cell cycle regulation and DNA replication, this compound has the potential to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] These application notes provide a summary of the known cellular effects of this compound and a detailed, representative protocol for evaluating its efficacy in in vivo xenograft models. While specific in vivo studies for this compound are not publicly available, this document outlines a robust methodology based on its in vitro activity and established xenograft procedures.
Mechanism of Action
This compound exerts its anti-tumor activity through the simultaneous inhibition of two key enzymes:
-
CDK2: A critical regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from proliferating.
-
Topoisomerase I: An enzyme essential for relaxing DNA supercoils during replication and transcription. Inhibition of Topo I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
The dual inhibition of both CDK2 and Topo I is hypothesized to have a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with single-target agents.
Quantitative Data
The following table summarizes the reported in vitro anti-proliferative activity of this compound across various human cancer cell lines and a normal human liver cell line.
| Cell Line | Cancer Type | GI50 (μM) |
| A549 | Lung Carcinoma | 0.949 ± 0.113 |
| HCT116 | Colon Carcinoma | 0.821 ± 0.240 |
| MCF-7 | Breast Adenocarcinoma | 1.124 ± 0.362 |
| HepG2 | Hepatocellular Carcinoma | 1.945 ± 0.278 |
| LO2 | Normal Liver Cell | 3.349 ± 0.149 |
Data sourced from MedChemExpress.[1]
Note: No in vivo quantitative data, such as tumor growth inhibition (TGI) from xenograft studies, for this compound is publicly available at the time of this document's creation. The following protocols are designed to generate such data.
Experimental Protocols
This section provides a detailed, representative protocol for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocol is designed for subcutaneous xenografts using the HCT116 and A549 human cancer cell lines, for which in vitro data is available.
Cell Culture and Preparation
-
Cell Line Maintenance: Culture HCT116 or A549 cells in an appropriate medium (e.g., McCoy's 5A for HCT116, F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability and Counting: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in a serum-free medium or phosphate-buffered saline (PBS). Determine cell viability and count using a hemocytometer or an automated cell counter. Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).
In Vivo Xenograft Study
Animal Model:
-
Species: Athymic nude mice (e.g., NU/J) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
Tumor Implantation:
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Formulation and Administration:
-
Vehicle Preparation: Prepare a sterile vehicle control solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
This compound Formulation: Prepare this compound at the desired concentrations in the vehicle. The optimal dose should be determined in a pilot study, but a starting point could be in the range of 10-50 mg/kg.
-
Administration: Administer this compound and the vehicle control to the respective groups via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule should also be optimized, for example, once daily (QD) or every other day (QOD) for 2-3 weeks.
Data Collection and Analysis:
-
Tumor Measurement: Measure tumor volumes and body weights twice weekly throughout the study.
-
Clinical Observations: Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
Visualizations
Signaling Pathway of this compound
Caption: this compound dual-inhibition signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
References
Anti-proliferative effects of ZLHQ-5f on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLHQ-5f is a novel small molecule compound identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual-targeting mechanism confers significant anti-proliferative activity against a range of human cancer cell lines. This compound induces cell cycle arrest, primarily in the S-phase, and triggers apoptosis, making it a promising candidate for further investigation in cancer therapy. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound and an overview of its proposed mechanism of action.
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines and a normal human liver cell line (LO2). The half-maximal growth inhibition (GI₅₀) values are summarized in the table below, demonstrating potent activity against cancer cells with a degree of selectivity over normal cells.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.821 ± 0.240 |
| A549 | Lung Carcinoma | 0.949 ± 0.113 |
| MCF-7 | Breast Adenocarcinoma | 1.124 ± 0.362 |
| HepG2 | Hepatocellular Carcinoma | 1.945 ± 0.278 |
| LO2 | Normal Liver | 3.349 ± 0.149 |
Table 1: Anti-proliferative activity of this compound against various human cell lines. Data presented as mean ± standard deviation.[1]
Experimental Protocols
Herein are detailed protocols for fundamental assays to characterize the anti-proliferative effects of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
-
Figure 1: Workflow for determining cell viability using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ HCT116 cells per well in 6-well plates and incubate overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (G0/G1, S, G2/M phases).
-
Figure 2: Workflow for cell cycle analysis using PI staining.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection and quantification of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) co-staining followed by flow cytometry.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ HCT116 cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Proposed Mechanism of Action of this compound
This compound exerts its anti-proliferative effects through the dual inhibition of CDK2 and Topoisomerase I. This combined action leads to S-phase cell cycle arrest and the induction of apoptosis.
S-Phase Cell Cycle Arrest
CDK2, in complex with cyclin E and cyclin A, is crucial for the initiation and progression of the S-phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication. This can trigger an intra-S-phase checkpoint, often mediated by the ATM/ATR signaling pathways, leading to the stabilization of p53 and the induction of the CDK inhibitor p21. This cascade ultimately halts the cell cycle in the S-phase.
References
Application of ZLHQ-5f in Combination Therapy Studies: Application Notes and Protocols
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield any specific studies on the application of ZLHQ-5f in combination with other therapeutic agents. This compound is identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), with a reported IC50 of 0.145 μM against CDK2/CycA2. It has been shown to induce S-phase cell cycle arrest and apoptosis in HCT116 cells.
The following application notes and protocols are therefore provided as a representative guide for researchers interested in evaluating a hypothetical dual CDK2/Topo I inhibitor, herein referred to as "Compound X (this compound analogue)," in combination therapy studies. The methodologies and data presented are based on established principles for assessing drug synergy and elucidating mechanisms of action for this class of compounds.
Application Note: Investigating the Synergistic Anti-Cancer Effects of Compound X (this compound analogue) in Combination Therapy
Introduction
Compound X is a potent dual inhibitor of CDK2 and Topoisomerase I, two key regulators of cell cycle progression and DNA topology, respectively. This dual mechanism of action makes it a compelling candidate for combination therapies, as it can simultaneously disrupt cell cycle control and induce DNA damage. This application note outlines a strategy for evaluating the synergistic potential of Compound X with a standard-of-care chemotherapeutic agent, such as a PARP inhibitor (e.g., Olaparib), in a relevant cancer cell line model (e.g., BRCA-mutant ovarian cancer).
Rationale for Combination
-
Synthetic Lethality: By inhibiting Topo I, Compound X induces single-strand DNA breaks. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), these breaks can be converted to double-strand breaks during replication. The simultaneous inhibition of PARP, a key enzyme in the repair of single-strand breaks, can lead to an accumulation of cytotoxic DNA damage, resulting in synthetic lethality.
-
Enhanced Cell Cycle Arrest and Apoptosis: CDK2 inhibition by Compound X potentiates S-phase arrest, preventing cells from repairing DNA damage before entering mitosis. This sustained arrest can lower the threshold for apoptosis induction by the DNA-damaging effects of both Compound X (via Topo I inhibition) and the PARP inhibitor.
Expected Outcomes
-
A synergistic reduction in cell viability in cancer cells treated with the combination of Compound X and a PARP inhibitor compared to either agent alone.
-
Enhanced induction of apoptosis and S-phase cell cycle arrest with the combination therapy.
-
Increased markers of DNA damage and apoptotic signaling in the combination treatment group.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data from experiments conducted as per the protocols below.
Table 1: In Vitro Cytotoxicity of Compound X and Olaparib in BRCA-mutant Ovarian Cancer Cells (e.g., OVCAR-3)
| Treatment Group | IC50 (µM) |
| Compound X (alone) | 0.85 |
| Olaparib (alone) | 2.5 |
| Compound X + Olaparib (1:3 ratio) | See Table 2 |
Table 2: Combination Index (CI) Values for Compound X and Olaparib
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
Table 3: Apoptosis Induction by Compound X and Olaparib Combination
| Treatment Group (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 1.1 |
| Compound X (0.5 µM) | 15.8 ± 2.3 |
| Olaparib (1.5 µM) | 12.5 ± 1.9 |
| Compound X (0.5 µM) + Olaparib (1.5 µM) | 45.7 ± 4.5 |
Table 4: Cell Cycle Analysis
| Treatment Group (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.3 | 35.1 | 19.6 |
| Compound X (0.5 µM) | 20.1 | 65.4 | 14.5 |
| Olaparib (1.5 µM) | 42.8 | 38.2 | 19.0 |
| Compound X (0.5 µM) + Olaparib (1.5 µM) | 15.3 | 75.8 | 8.9 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Olaparib, alone and in combination.
-
Methodology:
-
Seed BRCA-mutant ovarian cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X, Olaparib, or a fixed-ratio combination of both for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Seed cells in a 6-well plate and treat with Compound X, Olaparib, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To assess the effect of the combination therapy on cell cycle distribution.
-
Methodology:
-
Treat cells in a 6-well plate with the compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects.
-
Methodology:
-
Treat cells with the compounds for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the DNA damage and apoptosis pathways (e.g., p-H2AX, PARP, Cleaved Caspase-3, CDK2, Cyclin E).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Signaling pathway of Compound X and PARP inhibitor combination.
Caption: Workflow for cell viability and synergy analysis.
Caption: Logical relationship of combination therapy outcomes.
ZLHQ-5f: A Dual Inhibitor of CDK2 and Topoisomerase I for Cell Cycle Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZLHQ-5f is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] Its ability to concurrently target two key regulators of cell cycle progression and DNA topology makes it a valuable tool for research in cancer biology and cell cycle regulation. By inhibiting CDK2, this compound blocks the transition from the G1 to the S phase of the cell cycle, while its inhibition of Topo I leads to DNA damage and the induction of apoptosis. These dual activities result in a robust anti-proliferative effect in various cancer cell lines, with a particularly pronounced S-phase arrest.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in cell cycle research.
Mechanism of Action
This compound exerts its biological effects through the dual inhibition of CDK2 and Topoisomerase I.
-
CDK2 Inhibition: this compound inhibits the kinase activity of the CDK2/Cyclin A2 complex with a half-maximal inhibitory concentration (IC50) of 0.145 µM.[1] CDK2 is a critical regulator of the G1/S phase transition. Its inhibition by this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to an accumulation of cells in the S-phase of the cell cycle.
-
Topoisomerase I Inhibition: this compound also targets Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By inhibiting Topo I, this compound stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of single-strand breaks. These DNA lesions, when encountered by the replication machinery, can be converted into cytotoxic double-strand breaks, triggering a DNA damage response and ultimately leading to apoptosis.
The synergistic action of CDK2 and Topoisomerase I inhibition results in potent anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| CDK2/CycA2 | 0.145 |
Data sourced from MedChemExpress.[1]
Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | 0.949 ± 0.113 |
| HCT116 | Colorectal Carcinoma | 0.821 ± 0.240 |
| MCF-7 | Breast Adenocarcinoma | 1.124 ± 0.362 |
| HepG2 | Hepatocellular Carcinoma | 1.945 ± 0.278 |
| LO2 | Normal Liver Cell Line | 3.349 ± 0.149 |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (human colorectal carcinoma) cells are a suitable model system.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 50-60% confluency before treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol allows for the detection of changes in the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-CDK2 (Thr160), anti-Rb, anti-phospho-Rb (Ser807/811), anti-Cyclin E, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro CDK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on CDK2 activity.
Materials:
-
Recombinant active CDK2/Cyclin A2 enzyme
-
Histone H1 (as a substrate)
-
Kinase Assay Buffer
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin A2, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Add Histone H1 and [γ-32P]ATP to start the reaction.
-
Incubation: Incubate for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding SDS sample buffer.
-
Analysis: Boil the samples and separate the proteins by SDS-PAGE. Visualize the phosphorylated Histone H1 by autoradiography or phosphorimaging to determine the extent of CDK2 inhibition.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer
-
Agarose gel
-
Ethidium Bromide
-
Gel electrophoresis system
Procedure:
-
Reaction Setup: Combine the reaction buffer, supercoiled plasmid DNA, and different concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the DNA topoisomers by agarose gel electrophoresis. Stain the gel with ethidium bromide and visualize under UV light. Inhibition of Topo I will result in a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band.
Conclusion
This compound is a powerful and specific tool for investigating the intricate mechanisms of cell cycle control and DNA damage response. Its dual inhibitory action on CDK2 and Topoisomerase I provides a unique avenue for studying the interplay between these two crucial cellular processes. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cell cycle regulation and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
How to prevent ZLHQ-5f degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of ZLHQ-5f during experiments. The following information is based on best practices for handling sensitive small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound can be compromised by several factors, including exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (acidic or basic), and oxidation. It is crucial to control these factors throughout your experimental workflow.
Q2: How should I properly store this compound?
A2: For optimal stability, this compound should be stored as a solid in a light-resistant, airtight container at -20°C or lower. If you need to prepare a stock solution, dissolve it in an appropriate anhydrous solvent (e.g., DMSO, DMF) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. If this compound degrades, its effective concentration will decrease, leading to variability in your experimental outcomes. We recommend performing a stability check of your compound.
Q4: What are the initial signs of this compound degradation?
A4: Visual indicators can include a change in the color or clarity of your this compound solution. However, degradation can often occur without any visible changes. The most reliable method to detect degradation is through analytical techniques such as HPLC or LC-MS, which can identify and quantify impurities or degradation products.
Troubleshooting Guides
Issue 1: Suspected Photodegradation
Symptoms:
-
Reduced compound activity in experiments conducted under ambient light.
-
Appearance of new peaks in HPLC/LC-MS analysis after light exposure.
Solution:
-
Minimize Light Exposure: Handle the solid compound and solutions under amber or red light. Use amber-colored vials or wrap your experimental containers in aluminum foil.
-
Photostability Testing: Perform a controlled experiment to assess the photostability of this compound.
Issue 2: Potential Thermal Degradation
Symptoms:
-
Decreased potency of this compound after incubation at elevated temperatures (e.g., 37°C).
-
Inconsistent results in cell-based assays that require long incubation times.
Solution:
-
Strict Temperature Control: Maintain this compound solutions at the recommended temperature. When not in use, store them at -80°C. For experiments requiring incubation, include a control to assess degradation over the incubation period.
-
Thermal Stability Assessment: Evaluate the stability of this compound at various temperatures to determine its thermal tolerance.
Issue 3: pH-Mediated Degradation
Symptoms:
-
Loss of compound activity in acidic or basic buffer systems.
-
Rapid degradation observed when preparing formulations at a specific pH.
Solution:
-
Buffer Optimization: Use buffers with a pH as close to neutral (pH 7.4) as possible, unless your experimental conditions require otherwise.
-
pH Stability Profiling: Conduct a pH stability study to identify the optimal pH range for this compound.
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
-
Divide the solution into two sets of clear and amber vials.
-
Expose one set of clear vials to a controlled light source (e.g., a photostability chamber with a calibrated lamp) for varying durations (e.g., 0, 1, 2, 4, 8 hours).
-
Keep the second set of clear vials wrapped in aluminum foil and the amber vials as dark controls.
-
At each time point, analyze the samples by HPLC or LC-MS to quantify the remaining percentage of this compound.
Protocol 2: Thermal Stability Assessment of this compound
Objective: To evaluate the stability of this compound at different temperatures.
Methodology:
-
Prepare a 100 µM solution of this compound in your experimental buffer.
-
Aliquot the solution into separate vials for each temperature and time point.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of this compound.
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Time (hours) | Remaining this compound (%) | Degradation Products Detected |
| Light Exposure | 0 | 100% | No |
| 4 | 75% | Yes | |
| 8 | 52% | Yes | |
| Dark Control | 8 | 98% | No |
| Temperature | |||
| 4°C | 24 | 99% | No |
| 25°C | 24 | 91% | Minor |
| 37°C | 24 | 68% | Yes |
| pH | |||
| pH 5.0 | 24 | 85% | Yes |
| pH 7.4 | 24 | 97% | No |
| pH 9.0 | 24 | 72% | Yes |
Visualizations
Technical Support Center: Interpreting Off-Target Effects of ZLHQ-5f
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to interpret the potential off-target effects of ZLHQ-5f, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a dual inhibitor targeting CDK2 and Topo I. It has an IC50 of 0.145 μM for CDK2/CycA2.[1] This dual activity is responsible for its primary mechanism of action, which involves cell cycle arrest in the S-phase and induction of apoptosis.[1]
Q2: What is an "off-target" effect and why is it important to consider?
An off-target effect refers to the interaction of a drug or compound with a protein or molecule other than its intended primary target(s). These interactions can lead to unexpected biological responses, toxicity, or side effects. Understanding off-target effects is crucial for a comprehensive assessment of a compound's safety and for accurately interpreting experimental results.
Q3: What are the potential off-target effects for a dual CDK2/Topo I inhibitor like this compound?
While specific off-target data for this compound is not publicly available, potential off-target effects for kinase inhibitors can include interactions with other kinases that share structural similarities in their ATP-binding pockets. For Topoisomerase inhibitors, off-target effects might involve interactions with other enzymes that bind to DNA. A thorough investigation using the experimental protocols outlined below is necessary to identify any such effects.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
Distinguishing between on- and off-target effects is a critical step in drug discovery. A common strategy involves using a structurally related but inactive control compound. If the observed phenotype is present with this compound but absent with the inactive analog, it is more likely to be an on-target effect. Additionally, techniques like cellular thermal shift assays (CETSA) can confirm direct target engagement in a cellular context. Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-based knockout of the primary targets (CDK2 and Topo I), can also help elucidate whether the observed phenotype is dependent on these targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and helps to determine if they are related to off-target effects.
Issue 1: Unexpected cellular phenotype observed at concentrations higher than the reported GI50 values.
-
Possible Cause: At higher concentrations, this compound might be engaging with off-target proteins, leading to a different biological response than the one mediated by CDK2 and Topo I inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Carefully titrate the concentration of this compound to determine the minimal concentration required to achieve the desired on-target effect (e.g., S-phase arrest).
-
Conduct a kinase profile screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Utilize a cellular thermal shift assay (CETSA): Confirm that this compound is engaging with CDK2 and Topo I at the effective concentrations in your cellular model.
-
Issue 2: Observed toxicity in a cell line that does not express high levels of CDK2 or Topo I.
-
Possible Cause: The observed toxicity could be due to off-target effects on other essential cellular proteins.
-
Troubleshooting Steps:
-
Verify target expression: Confirm the expression levels of CDK2 and Topo I in your cell line using Western blotting or qPCR.
-
Perform a broad-spectrum toxicity panel: Evaluate the cytotoxic effects of this compound on a panel of cell lines with varying expression levels of the primary targets.
-
Conduct safety pharmacology studies: In later stages of development, these studies assess the effects of the compound on major physiological systems (cardiovascular, central nervous, and respiratory) to identify potential liabilities.
-
Issue 3: Discrepancy between in vitro enzymatic activity and cellular activity.
-
Possible Cause: This discrepancy could be due to poor cell permeability, active efflux from the cell, or engagement with intracellular off-targets that antagonize the on-target effect.
-
Troubleshooting Steps:
-
Assess cell permeability: Use analytical methods to determine the intracellular concentration of this compound.
-
Investigate efflux pump involvement: Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if the cellular activity of this compound is enhanced.
-
Perform a proteome-wide CETSA (MS-CETSA): This can provide a global view of protein engagement by this compound within the cell, potentially identifying unexpected intracellular targets.
-
Data Presentation
As no specific off-target data for this compound is publicly available, the following table is a template for researchers to summarize their findings from a kinase profiling experiment.
| Kinase Target | This compound % Inhibition @ 1 µM | This compound IC50 (nM) |
| CDK2/CycA2 | e.g., >95% | 145 |
| Off-Target Kinase 1 | e.g., 85% | e.g., 500 |
| Off-Target Kinase 2 | e.g., 60% | e.g., >1000 |
| Off-Target Kinase 3 | e.g., <10% | e.g., >10000 |
Experimental Protocols
1. Kinase Profiling
-
Objective: To identify off-target kinase interactions of this compound.
-
Methodology:
-
A panel of purified kinases is used.
-
Each kinase reaction is performed in the presence of a fixed concentration of this compound (e.g., 1 µM) and the appropriate substrate and ATP.
-
The kinase activity is measured, often by quantifying the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target proteins (CDK2 and Topo I) in a cellular environment.
-
Methodology:
-
Cells are treated with either this compound or a vehicle control (DMSO).
-
The treated cells are heated to a range of temperatures. This causes proteins to denature and aggregate.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to its target protein will increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
3. Safety Pharmacology Core Battery
-
Objective: To assess the potential adverse effects of this compound on vital organ systems.
-
Methodology: These studies are typically conducted in preclinical animal models and follow regulatory guidelines (e.g., ICH S7A).
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious animals. In vitro assays, such as the hERG channel assay, are also performed to assess proarrhythmic risk.
-
Central Nervous System (CNS): Assessment of behavioral changes, motor activity, coordination, and body temperature.
-
Respiratory System: Measurement of respiratory rate and tidal volume.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
ZLHQ-5f stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of ZLHQ-5f, a dual CDK2 and Topoisomerase I inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals. Please note that as this compound is a research compound, formal stability data may be limited. The following recommendations are based on general principles for small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, store in tightly sealed vials at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: How should I handle this compound during experiments?
A2: this compound should be handled in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For weighing and preparing solutions, minimize exposure to air and humidity.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, many complex organic molecules are light-sensitive. Therefore, it is recommended to protect this compound from light during storage and handling. Use amber vials or wrap containers with aluminum foil.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may be indicated by changes in physical appearance (e.g., color change, clumping), solubility, or chromatographic profile (e.g., appearance of new peaks, decrease in the main peak area). If degradation is suspected, it is recommended to perform analytical tests such as HPLC to assess purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the purity of the solid material using a suitable analytical method (e.g., HPLC, LC-MS). 3. Ensure that the compound is protected from light and moisture during the experiment. |
| Difficulty in dissolving this compound | The compound may have degraded or precipitated out of solution. | 1. Try gentle warming and sonication to aid dissolution. 2. If the compound still does not dissolve, it may be degraded. Obtain a fresh sample. 3. Verify the recommended solvent for your specific application. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | 1. Compare the chromatogram to a reference standard if available. 2. Perform forced degradation studies to identify potential degradation products. 3. Review storage and handling procedures to prevent further degradation. |
Stability Testing Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate what a formal stability study might show.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Protected from Light | 0 months | 99.8 | White to off-white powder |
| 12 months | 99.7 | No change | |
| 24 months | 99.5 | No change | |
| 5°C ± 3°C | 0 months | 99.8 | White to off-white powder |
| 12 months | 98.2 | Slight yellowing | |
| 24 months | 96.5 | Yellowish powder | |
| 25°C / 60% RH | 0 months | 99.8 | White to off-white powder |
| 6 months | 95.1 | Yellowish, clumping powder | |
| 12 months | 90.3 | Brownish, sticky solid |
Table 2: Accelerated Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 40°C / 75% RH | 0 months | 99.8 | White to off-white powder |
| 1 month | 97.3 | Slight yellowing | |
| 3 months | 94.0 | Yellowish, clumping powder | |
| 6 months | 88.5 | Brownish, sticky solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and a blank (diluent) into the HPLC system.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
-
Acidic Degradation:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and analyze by HPLC.
-
-
Basic Degradation:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 72 hours.
-
Prepare a sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed mechanism of action of this compound.
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to anti-cancer compounds, using 5-Fluorouracil (5-FU) as a primary example due to the limited specific data on ZLHQ-5f. The principles and methodologies described here can be adapted for investigating resistance to other chemotherapeutic agents.
Troubleshooting Guides
Problem: Decreased Cell Sensitivity to this compound or other Anti-Cancer Agents
Researchers may observe a reduced cytotoxic effect of their compound over time, indicated by an increase in the half-maximal inhibitory concentration (IC50). This guide provides a structured approach to investigate and potentially overcome this resistance.
Table 1: Quantitative Data on Drug Resistance in Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Potential Mechanism | Reference |
| HCT-116 | 5-Fluorouracil | 4.2 µM | 85.6 µM | 20.4 | Upregulation of thymidylate synthase, ABCB1, and EMT markers.[1] | [1] |
| SW480 | 5-Fluorouracil | Not Specified | Not Specified | Not Specified | Upregulation of dihydropyrimidine dehydrogenase (DPYD).[2] | [2] |
| A549 | 5-Fluorouracil | 5.03 µM | Not Specified | Not Specified | Altered glucose metabolism.[3][4] | [3][4] |
| DLD-1 | 5-Fluorouracil | Not Specified | Not Specified | Not Specified | Upregulation of EGFR and Hexokinase 2.[5] | [5] |
| PANC-1 | Lurbinectedin | 0.964 nM | Not Specified | Not Specified | DNA damage response pathways (Chk1/ATR).[6] | [6] |
| HPAF-II | Lurbinectedin | 0.266 nM | Not Specified | Not Specified | DNA damage response pathways.[6] | [6] |
Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for investigating and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increased resistance to this compound. What are the first steps to troubleshoot this?
A1: First, confirm the resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the IC50 of the parental, non-resistant cell line. If resistance is confirmed, consider the following:
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Compound Integrity: Ensure the chemical integrity and concentration of your this compound stock solution.
-
Culture Conditions: Prolonged culture or changes in media components can sometimes lead to phenotypic shifts.
Q2: What are the common molecular mechanisms of resistance to anti-cancer drugs like 5-FU?
A2: Resistance to 5-FU, and potentially other chemotherapeutics, can arise from several mechanisms:
-
Target Alteration: Increased expression of the drug target, such as thymidylate synthase for 5-FU.[1]
-
Drug Inactivation: Upregulation of enzymes that metabolize the drug into inactive forms, like dihydropyrimidine dehydrogenase (DPYD) for 5-FU.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, which pump the drug out of the cell.[1]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like JAK/STAT, Wnt, Notch, and NF-κB can promote survival despite drug-induced stress.[7]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic proteins.[1]
-
Metabolic Reprogramming: Increased glycolysis, also known as the Warburg effect, can provide cancer cells with the energy and building blocks to survive chemotherapy.[4][5]
Q3: How can I overcome resistance to my anti-cancer compound in vitro?
A3: Several strategies can be employed to overcome drug resistance:
-
Combination Therapy: Combining the primary drug with another agent that targets a different pathway can have synergistic effects. For example, combining 5-FU with cisplatin has been shown to be effective.[4] Combining 5-FU with targeted therapies like EGFR inhibitors (e.g., erlotinib) can also resensitize resistant cells.[5]
-
Targeting Resistance Mechanisms: If a specific resistance mechanism is identified, use an inhibitor to block it. For instance, if increased glycolysis is observed, a glycolysis inhibitor could be used.[4][8]
-
Novel Drug Delivery Systems: Encapsulating the drug in nanoparticles can enhance its intracellular concentration and overcome efflux pump-mediated resistance.[2]
Signaling Pathway Implicated in 5-FU Resistance
Caption: EGFR-mediated 5-FU resistance pathway.[5]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound or other test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol is for analyzing the expression levels of specific proteins involved in drug resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCB1, anti-EGFR, anti-HK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Logical Relationship of Resistance Mechanisms
Caption: Interconnected mechanisms of drug resistance.
References
- 1. Long-term resistance to 5-fluorouracil promotes epithelial-mesenchymal transition, apoptosis evasion, autophagy, and reduced proliferation rate in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming acquired drug resistance in colorectal cancer cells by targeted delivery of 5-FU with EGF grafted hollow mesoporous silica nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR sensitizes 5-Fu-resistant colon cancer cells through modification of the lncRNA-FGD5-AS1-miR-330-3p-Hexokinase 2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Synergistic Combination Therapy of Lurbinectedin with Irinotecan and 5-Fluorouracil in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of ZLHQ-5f
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of ZLHQ-5f, a dual CDK2 and Topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known activity?
This compound is identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] It has demonstrated antiproliferative activity against several cancer cell lines, including A549, HCT116, MCF-7, and HepG2, with GI50 values in the micromolar range.[1] this compound induces cell cycle arrest in the S-phase and triggers apoptosis in HCT116 cells.[1]
2. What are the potential reasons for observing low in vivo bioavailability with this compound?
While specific data for this compound is not publicly available, low bioavailability for compounds of this nature is often attributed to:
-
Poor Aqueous Solubility: As a small molecule inhibitor, this compound may have low solubility in gastrointestinal fluids, which is a primary barrier to absorption. A large percentage of new chemical entities exhibit poor water solubility, which limits their absorption and bioavailability.[2]
-
Extensive First-Pass Metabolism: The compound might be heavily metabolized in the liver or gut wall before reaching systemic circulation.[2]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
3. What are the initial steps to assess the bioavailability of this compound?
A typical initial study involves a pilot pharmacokinetic (PK) study in an animal model (e.g., mice or rats).
-
Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes. The IV dose serves as a reference for 100% bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Calculate key PK parameters including Area Under the Curve (AUC), Cmax, Tmax, and half-life (t1/2). Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Experimental Protocol: Pilot Pharmacokinetic Study
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague-Dawley rats (n=3-5 per group) |
| Formulation (IV) | 1 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Formulation (PO) | 5 mg/mL this compound in 0.5% Carboxymethylcellulose (CMC) |
| Dose (IV) | 2 mg/kg |
| Dose (PO) | 10 mg/kg |
| Blood Sampling | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Sample Processing | Plasma separation via centrifugation |
| Analytical Method | LC-MS/MS |
4. What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several strategies can be explored to enhance the solubility and absorption of poorly soluble drugs.[2][3][4][5]
| Strategy | Principle | Advantages | Considerations |
| Micronization | Increasing the surface area of the drug particles by reducing their size, which can enhance dissolution rate.[4] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[3][5] | Significant solubility enhancement. Improved dissolution rates.[3] | Physical instability (recrystallization) can be a concern. Requires careful polymer selection. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs).[2][6] | Can improve absorption via the lymphatic pathway, bypassing first-pass metabolism.[6] Suitable for highly lipophilic drugs. | Potential for GI side effects. Requires careful formulation development and stability testing. |
| Nanocrystals | Reducing drug particle size to the nanometer range, increasing surface area and saturation solubility.[2] | High drug loading. Improved dissolution velocity. | Can be challenging to manufacture and maintain stability. |
| Salt Formation | Converting the drug into a salt form, which often has higher aqueous solubility.[2][5] | Simple and cost-effective method.[5] | Only applicable if the drug has ionizable groups. The pH of the GI tract can affect dissolution. |
Troubleshooting Guides
Issue 1: Undetectable Plasma Concentrations of this compound After Oral Dosing
If plasma concentrations of this compound are below the limit of quantification (BLQ) in your in vivo studies, consider the following troubleshooting steps.
Workflow for Troubleshooting Undetectable Plasma Concentrations
Caption: Troubleshooting workflow for undetectable this compound plasma levels.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Low Analytical Sensitivity | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
| Insufficient Dose | Increase the oral dose, if toxicity permits. |
| Poor Solubility / Dissolution | The primary focus should be on improving the formulation. Start with a simple micronized suspension. If that fails, progress to more advanced methods like amorphous solid dispersions or lipid-based formulations. |
| Low Permeability | Conduct an in vitro Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters. If so, co-administration with a P-gp inhibitor (e.g., verapamil, in preclinical studies) could be explored. |
| High First-Pass Metabolism | Perform in vitro metabolism studies using liver microsomes or S9 fractions to assess the metabolic stability of this compound. If metabolism is high, chemical modification of the molecule may be necessary, or a formulation that promotes lymphatic uptake could be beneficial.[6] |
Issue 2: High Variability in Pharmacokinetic Data
High inter-animal variability in plasma concentrations can obscure the true pharmacokinetic profile of this compound.
Logical Flow for Addressing High PK Variability
Caption: Decision process for troubleshooting high pharmacokinetic variability.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For suspensions, ensure they are well-mixed before each dose. |
| Inhomogeneous Formulation | For suspensions, ensure uniform particle size distribution. For other formulations, verify consistent drug content across batches. |
| Food Effect | The presence of food can significantly alter the absorption of some drugs.[6] Conduct pilot studies in both fasted and fed animals to assess the impact of food on this compound absorption. |
| GI Tract Variability | Factors like gastric emptying time and intestinal motility can vary between animals. Using a solubilizing formulation (e.g., SEDDS) can help mitigate the impact of these physiological variables. |
Signaling Pathway
Hypothetical Signaling Pathway Inhibition by this compound
This compound is a dual inhibitor of CDK2 and Topoisomerase I. This dual-action can lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits CDK2 and Topo I, leading to S-phase arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ZLHQ-5f cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of ZLHQ-5f in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] Its mechanism of action involves:
-
CDK2 Inhibition: this compound blocks the activity of the CDK2/Cyclin E complex, which is crucial for the G1/S phase transition in the cell cycle. This inhibition leads to cell cycle arrest in the S-phase.
-
Topoisomerase I Inhibition: It also inhibits Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[1]
Q2: this compound is showing high cytotoxicity in my normal cell line. Is this expected?
This compound has been shown to exhibit cytotoxic effects against both cancer and normal cell lines. The degree of cytotoxicity can vary depending on the cell type. For instance, the half-maximal growth inhibition (GI50) has been determined for several cell lines, indicating its antiproliferative activity across different cell types, including the normal human liver cell line LO2.[1] Therefore, some level of cytotoxicity in normal cells is expected. However, if the cytotoxicity is excessive and compromising your experimental window, there are strategies to mitigate it.
Q3: How can I reduce this compound cytotoxicity in my normal cell lines while maintaining its efficacy against cancer cells?
Several strategies can be employed to create a therapeutic window between normal and cancer cells:
-
Induce Quiescence in Normal Cells: Normal cells, unlike many cancer cells, have intact cell cycle checkpoints. By inducing a temporary cell cycle arrest (quiescence) in normal cells before this compound treatment, you can protect them from the S-phase-specific toxicity of the compound.
-
Optimize Concentration and Exposure Time: Carefully titrate the concentration of this compound and the duration of exposure. It's possible to find a concentration and time that is cytotoxic to rapidly dividing cancer cells but has a minimal effect on slower-dividing normal cells.
-
Utilize a "Gapped" Dosing Schedule: This involves administering this compound for a defined period, followed by a "rest" period without the drug. This can allow normal cells to recover while still exerting a cytotoxic effect on cancer cells.
Q4: Are there any known signaling pathways I should investigate to understand the differential effects of this compound?
Yes, focusing on the p53 and Rb pathways, which are often dysregulated in cancer, can provide insights. Normal cells with functional p53 and Rb pathways are more likely to undergo cell cycle arrest in response to cellular stress, a protective mechanism that can be exploited. Cancer cells with mutations in these pathways may bypass these checkpoints, making them more susceptible to apoptosis induced by this compound.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Human Cell Lines
| Cell Line | Cell Type | GI50 (μM) |
| A549 | Lung Carcinoma | 0.949 ± 0.113 |
| HCT116 | Colon Carcinoma | 0.821 ± 0.240 |
| MCF-7 | Breast Adenocarcinoma | 1.124 ± 0.362 |
| HepG2 | Hepatocellular Carcinoma | 1.945 ± 0.278 |
| LO2 | Normal Human Liver | 3.349 ± 0.149 |
Data sourced from MedChemExpress.[1]
Troubleshooting Guides
Issue 1: High background signal in LDH cytotoxicity assay.
-
Possible Cause: The serum in your culture medium may have high endogenous lactate dehydrogenase (LDH) activity.
-
Troubleshooting Steps:
-
Run a "medium only" control to determine the background LDH level.
-
If the background is high, reduce the serum concentration in your assay medium (e.g., to 1-2%).
-
Consider using a serum-free medium for the duration of the LDH assay if compatible with your cells.
-
Ensure complete removal of residual medium containing serum by gently washing the cells with PBS before adding the assay reagents.
-
Issue 2: Inconsistent or non-reproducible results in MTT assay.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Steps:
-
Ensure your cells are in a single-cell suspension before seeding.
-
Mix the cell suspension thoroughly between plating each row/column to prevent settling.
-
Visually inspect the plate under a microscope after seeding to confirm even distribution.
-
-
Possible Cause 2: Interference of this compound with the MTT reagent.
-
Troubleshooting Steps:
-
Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
-
If interference is observed, consider using an alternative cytotoxicity assay such as the LDH release assay or a live/dead cell staining kit.
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals.
-
Troubleshooting Steps:
-
Ensure complete removal of the medium before adding the solubilization buffer (e.g., DMSO).
-
Pipette the solubilization buffer up and down multiple times in each well to ensure all formazan crystals are dissolved.
-
Incubate the plate on a shaker for a few minutes to aid solubilization.
-
Experimental Protocols
Protocol 1: Induction of Quiescence in Normal Cells by Serum Starvation
This protocol describes how to synchronize normal cells in the G0/G1 phase of the cell cycle, thereby reducing their susceptibility to S-phase-specific cytotoxic agents.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM without FBS)
-
Phosphate-Buffered Saline (PBS)
-
Normal and cancer cell lines
-
This compound
Procedure:
-
Seed normal and cancer cells at a desired density in separate culture plates and allow them to adhere overnight in complete growth medium.
-
For normal cells, aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Replace the medium in the normal cell plates with serum-free medium.
-
Incubate the normal cells in serum-free medium for 24-48 hours to induce G0/G1 arrest. The optimal duration may need to be determined empirically for your specific cell line.
-
For cancer cells, maintain them in complete growth medium.
-
After the starvation period, treat both the synchronized normal cells and the asynchronously growing cancer cells with a range of this compound concentrations.
-
Incubate for the desired treatment duration.
-
Assess cytotoxicity using a standard method (e.g., MTT or LDH assay).
Protocol 2: Differential Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine and compare the cytotoxicity of this compound on normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
Normal and cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed both normal and cancer cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 values.
Mandatory Visualizations
References
ZLHQ-5f protocol refinement for high-throughput screening
ZLHQ-5f Protocol: Technical Support Center
Welcome to the technical support center for the this compound protocol, a fluorescence-based, cell--based assay designed for high-throughput screening (HTS) of novel Kinase-X inhibitors. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive experimental protocols to ensure the success of your screening campaigns.
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay in a question-and-answer format.
Question 1: Why am I seeing high well-to-well variability and a low Z'-factor?
Answer: High variability and a poor Z'-factor (a statistical measure of assay quality) are often the most critical issues in HTS. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[1][2] A value below 0.5 suggests that the assay is marginal or unsuitable for identifying hits reliably.[1][2]
Common causes and solutions include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Calibrate and regularly service multichannel pipettes or automated liquid handlers to ensure accurate and consistent dispensing.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before addition to the assay plates. Reagent instability can lead to signal drift.
-
Incubation Conditions: Uneven temperature or humidity in the incubator can cause variability. Ensure proper incubator calibration and uniform conditions.
-
Liquid Handling Errors: Small volume inaccuracies, especially with potent compounds or detection reagents, can significantly impact results. Use low-retention pipette tips and verify the performance of automated dispensers.
Data Presentation: Assay Quality Parameters
The following table summarizes key assay quality control metrics and their acceptable ranges. The Z'-factor is a widely used method to determine if compounds are worth investigating further during the initial screening process.[3]
| Metric | Formula | Poor Assay | Acceptable Assay | Excellent Assay |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | < 0.5 | 0.5 - 0.7 | > 0.7 |
| Signal to Background (S/B) | μp / μn | < 5 | 5 - 10 | > 10 |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | > 20% | 10% - 20% | < 10% |
μp = mean of positive control; σp = standard deviation of positive control μn = mean of negative control; σn = standard deviation of negative control
Question 2: My plate data shows a distinct "edge effect." What causes this and how can I fix it?
Answer: The edge effect is a common systematic bias in microplate-based assays where the outer wells behave differently from the inner wells.[4] This is typically caused by increased evaporation of media from the perimeter wells during incubation, leading to changes in cell growth and reagent concentration.[4][5][6]
To mitigate the edge effect:
-
Use a Moat: Fill the channels surrounding the plate or the empty outer wells with sterile water or 0.5% agarose to create a humidity buffer.[4]
-
Proper Incubation: Allow plates to sit at room temperature for 30-45 minutes after seeding to allow cells to settle before moving them to the incubator. This helps negate temperature differences between the center and edges of the plate.
-
Sufficient Volume: Ensure adequate media volume is used in each well to minimize the impact of evaporation.
-
Use Breathable Seals: For longer incubation periods, breathable plate seals can reduce evaporation while allowing for necessary gas exchange.
Question 3: I'm identifying a high number of "hits" that are not confirming in secondary assays. What are the likely causes of these false positives?
Answer: False positives are a significant challenge in HTS campaigns and can arise from various compound-specific or technological interferences.[7][8]
Potential causes include:
-
Compound Autofluorescence: Test compounds may be intrinsically fluorescent at the same excitation/emission wavelengths used for the assay readout, leading to an artificially high signal.[9][10]
-
Solution: Screen a "blanks" plate containing only compounds and media (no cells) to identify and flag autofluorescent molecules.
-
-
Light Scattering: Precipitated compounds can scatter light, causing an increase in the measured signal.
-
Solution: Check compound solubility in the assay buffer and visually inspect plates for precipitation.
-
-
Cytotoxicity: Compounds that are toxic to the cells can cause them to lyse, releasing contents that may interfere with the assay signal or alter the readout.
-
Solution: Perform a counter-screen using a standard cell viability assay (e.g., CellTiter-Glo®) to eliminate cytotoxic compounds.
-
-
Inorganic Impurities: Metal impurities, such as zinc, within screening compounds can cause false-positive signals in various assays.[11][12][13]
-
Solution: If metal interference is suspected, a counter-screen using a chelator can help identify these artifacts.[11]
-
Question 4: The overall signal-to-background ratio of my assay is too low. How can I improve it?
Answer: A low signal-to-background (S/B) ratio reduces the dynamic range of the assay, making it difficult to distinguish true hits from noise.
Strategies to improve the S/B ratio include:
-
Optimize Reagent Concentrations: Titrate the concentration of the fluorescent substrate and any other critical reagents to find the optimal balance that maximizes the signal window.
-
Adjust Incubation Times: Both the compound incubation time and the post-reagent incubation time can be optimized to enhance the signal.
-
Cell Number Titration: Determine the optimal cell seeding density. Too few cells may produce a weak signal, while too many can lead to confluent monolayers that respond poorly.
-
Use Low-Autofluorescence Media: Standard cell culture media containing phenol red and certain amino acids can contribute to high background fluorescence.[14] Switching to a specialized low-fluorescence medium (e.g., FluoroBrite™) can significantly lower the background.[14]
-
Use Red-Shifted Dyes: Cellular components tend to autofluoresce most strongly in the blue-to-green emission range.[14][15] If possible, adapt the assay to use fluorophores that emit in the far-red spectrum to avoid this interference.[14][16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay? A1: The this compound assay is a cell-based, gain-of-signal fluorescence assay. It utilizes an engineered cell line expressing a reporter construct that is a substrate for Kinase-X. In the basal state, active Kinase-X phosphorylates the reporter, keeping its fluorescence quenched. When a test compound inhibits Kinase-X, phosphorylation decreases, the reporter is no longer quenched, and a fluorescent signal is produced. The intensity of the fluorescence is directly proportional to the level of Kinase-X inhibition.
Q2: What are the recommended positive and negative controls for this assay? A2:
-
Negative Control (0% Inhibition): Wells containing cells treated only with the vehicle (e.g., 0.1% DMSO). This represents the basal activity of Kinase-X.
-
Positive Control (100% Inhibition): Wells containing cells treated with a known, potent, and specific inhibitor of Kinase-X at a concentration that achieves maximal inhibition (e.g., >10x IC90). This defines the top of the assay window.
Q3: How should I prepare my compound library for screening? A3: Compound libraries are typically stored as high-concentration stocks in DMSO. For screening, create intermediate-concentration plates by diluting the stock library. The final concentration of the compound in the assay should be achieved by adding a small volume (e.g., 50 nL) to the assay wells to ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.5%).
Q4: Can the this compound protocol be adapted from a 384-well to a 1536-well format? A4: Yes, the protocol is scalable. However, miniaturization to a 1536-well format requires re-optimization of several parameters, including cell seeding density, reagent volumes, and incubation times. Specialized automated liquid handlers with nanoliter dispensing capabilities are essential for this format to ensure accuracy and precision. A new validation phase, including a dry run to confirm the Z'-factor, is necessary before starting a full screen.[17]
Experimental Protocols
Detailed Methodology for this compound Assay (384-Well Format)
This protocol outlines the steps for performing a primary screen to identify inhibitors of Kinase-X.
-
Reagent Preparation:
-
Assay Medium: Prepare DMEM/F-12 (phenol red-free) supplemented with 1% Fetal Bovine Serum (FBS) and 1X Penicillin-Streptomycin. Warm to 37°C before use.
-
Cell Suspension: Grow this compound reporter cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in Assay Medium to a final concentration of 200,000 cells/mL.
-
Detection Reagent: Prepare the fluorescent substrate solution according to the manufacturer's instructions and protect it from light.
-
-
Cell Seeding:
-
Using a calibrated multichannel pipette or liquid handler, dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well, black-walled, clear-bottom assay plate.
-
Incubate the plate at 37°C, 5% CO₂ for 4-6 hours to allow cells to attach.
-
-
Compound Addition:
-
Using a pintool, acoustic dispenser (e.g., Echo 525), or other nanoliter liquid handler, transfer 50 nL of test compounds, positive controls, and negative controls (vehicle) from the source plates to the assay plates.
-
This results in a final compound concentration of 10 µM (assuming a 5 mM stock) and a final DMSO concentration of 0.2%.
-
-
Incubation:
-
Briefly centrifuge the plates (1 min at 100 x g) to ensure compounds are mixed.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plates and the Detection Reagent to room temperature.
-
Add 10 µL of Detection Reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., PHERAstar FSX, EnVision) using the appropriate excitation/emission filter set (e.g., 485 nm excitation / 520 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each well using the formula: % Inhibition = [ (Signalcompound - μnegative) / (μpositive - μnegative) ] * 100
-
Calculate plate quality statistics (Z'-factor, S/B ratio).
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls or >50% inhibition).
-
Visualizations
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. assay.dev [assay.dev]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Beating the edge effect | Laboratory News [labnews.co.uk]
- 5. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 6. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 7. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal impurities cause false positives in high-throughput screening campaigns. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Validation & Comparative
A Comparative Analysis of ZLHQ-5f and Other Leading CDK2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CDK2 inhibitor ZLHQ-5f with other prominent inhibitors in the field. This report synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for strategic research and development decisions.
This compound is an emerging small molecule inhibitor distinguished by its dual-action mechanism, targeting both Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I). This unique characteristic sets it apart from many other CDK2 inhibitors in development. This guide compares this compound with three other notable CDK2 inhibitors: PF-06873600, a potent CDK2/4/6 inhibitor; Fadraciclib (CYC065), a dual CDK2/9 inhibitor; and PF-07104091 (Tagtociclib), a highly selective CDK2 inhibitor.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound and its comparators against their primary kinase targets and a selection of other kinases are summarized below. This data is crucial for understanding the potency and selectivity profile of each compound.
| Compound | Target(s) | IC50 / Ki (nM) | Selectivity Notes |
| This compound | CDK2 /CycA2 | IC50: 145[1] | Dual inhibitor of CDK2 and Topoisomerase I. The specific IC50 for Topoisomerase I is not publicly available. |
| PF-06873600 | CDK2 /CycE1CDK4/D1CDK6/D1 | Ki: 0.09Ki: 0.13Ki: 0.16[2] | Potent inhibitor of CDK2, CDK4, and CDK6. |
| Fadraciclib (CYC065) | CDK2 /CycECDK9/T1 | IC50: 5IC50: 26[3][4][5] | Potent dual inhibitor of CDK2 and CDK9. |
| PF-07104091 (Tagtociclib) | CDK2 /CycE1CDK1/CycBCDK4/CycD1CDK6/CycD3GSK3β | Ki: 1.16Ki: 110Ki: 238Ki: 465Ki: 537.81[6] | Highly selective for CDK2 over other CDKs and GSK3β. |
Anti-proliferative Activity in Cancer Cell Lines
The half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) across various cancer cell lines provides insight into the cellular potency of these inhibitors.
| Cell Line | Cancer Type | This compound (GI50, µM)[1] | PF-06873600 (EC50, nM) | Fadraciclib (IC50, nM) | PF-07104091 (IC50, µM)[7] |
| A549 | Lung Carcinoma | 0.949 | - | - | - |
| HCT116 | Colorectal Carcinoma | 0.821 | - | - | 0.88 |
| MCF-7 | Breast Adenocarcinoma | 1.124 | 48[8] | - | - |
| HepG2 | Hepatocellular Carcinoma | 1.945 | - | - | - |
| OVCAR-3 | Ovarian Adenocarcinoma | - | 19[9] | - | 0.59 |
| TOV-21G | Ovarian Clear Cell Carcinoma | - | - | - | 4.8 |
| USC-ARK-2 | Uterine Serous Carcinoma (CCNE1-overexpressing) | - | - | 124.1 (mean)[7] | - |
| USC-ARK-7 | Uterine Serous Carcinoma (CCNE1-overexpressing) | - | - | 124.1 (mean)[7] | - |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | - | 60-2000 | - |
Signaling Pathways and Mechanisms of Action
To visualize the biological context of these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and the mechanism of Topoisomerase I.
Experimental Protocols
The following are generalized protocols for the key assays used to generate the data in this guide. Specific parameters may vary between studies.
Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ATP solution, and substrate solution (e.g., Histone H1).
-
Reaction Setup : In a 96-well or 384-well plate, add the test inhibitor at various concentrations.
-
Enzyme Addition : Add the CDK2/Cyclin enzyme complex to each well.
-
Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. This will produce a luminescent signal from the remaining ATP.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Cell Seeding : Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing : Wash the plates five times with slow-running tap water to remove TCA.
-
Staining : Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining : Wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization : Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition : Measure the optical density at approximately 510 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value.
Concluding Remarks
The landscape of CDK2 inhibitors is diverse, with compounds exhibiting distinct selectivity profiles and mechanisms of action. This compound presents a unique proposition with its dual inhibition of CDK2 and Topoisomerase I, a feature that may offer advantages in overcoming certain resistance mechanisms. In contrast, PF-06873600 offers broad inhibition of cell cycle CDKs, Fadraciclib targets both cell cycle progression and transcription through CDK2 and CDK9 inhibition, and PF-07104091 provides a highly selective tool for studying the specific roles of CDK2. The choice of inhibitor for further research and development will depend on the specific therapeutic strategy, target patient population, and the desired biological outcome. The data and protocols presented in this guide are intended to facilitate an informed decision-making process.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Dual-Target Engagement of ZLHQ-5f: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZLHQ-5f, a novel dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), with other established inhibitors targeting these pathways. Experimental data is presented to validate the dual-target engagement of this compound and to offer a comparative perspective for researchers in oncology and drug discovery.
Introduction to this compound and Comparative Agents
This compound is a small molecule inhibitor designed to simultaneously target two key proteins involved in cell cycle regulation and DNA replication: CDK2 and Topoisomerase I. This dual-targeting mechanism aims to induce potent anti-proliferative effects in cancer cells through synergistic action.
For a comprehensive evaluation, this compound is compared against well-characterized inhibitors:
-
Flavopiridol (Alvocidib): A broad-spectrum CDK inhibitor with potent activity against CDK2.
-
Topotecan: A specific Topoisomerase I inhibitor widely used in cancer chemotherapy.
-
SN-38: The active metabolite of Irinotecan, another potent Topoisomerase I inhibitor.
This guide will delve into the quantitative biochemical and cellular activities of these compounds, alongside detailed experimental protocols for the validation of their mechanisms of action.
Comparative Analysis of Inhibitory Activity
The following tables summarize the key quantitative data for this compound and the selected comparative agents, providing a clear overview of their respective potencies.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | CDK2/CycA2 | 0.145 [1] |
| Flavopiridol | CDK1 | 0.03[2] |
| CDK2 | 0.17[2] | |
| CDK4 | 0.1[2] | |
| Topotecan | Topoisomerase I | Geometric Mean: 1.13[3] |
| SN-38 | Topoisomerase I | 0.168 ± 0.27 (in A549 cells)[4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 2: Anti-proliferative Activity (GI50/IC50)
| Compound | Cell Line | GI50/IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 0.949 ± 0.113 [1] |
| HCT116 (Colon Carcinoma) | 0.821 ± 0.240 [1] | |
| MCF-7 (Breast Carcinoma) | 1.124 ± 0.362 [1] | |
| HepG2 (Hepatocellular Carcinoma) | 1.945 ± 0.278 [1] | |
| LO2 (Normal Liver) | 3.349 ± 0.149 [1] | |
| Flavopiridol | HN4 (Head and Neck Squamous Cell Carcinoma) | 0.0652[5] |
| HN8 (Head and Neck Squamous Cell Carcinoma) | 0.0429[5] | |
| HN12 (Head and Neck Squamous Cell Carcinoma) | 0.0728[5] | |
| HN30 (Head and Neck Squamous Cell Carcinoma) | 0.0827[5] | |
| Topotecan | BGC-823 (Gastric Cancer) | 0.078 - 4.4 (range from different studies)[6] |
| COR-L23 (Non-small Cell Lung Carcinoma) | 0.0132[6] | |
| Irinotecan | A549 (Non-small Cell Lung Carcinoma) | 13.99 ± 7.67[4] |
| SN-38 | A549 (Non-small Cell Lung Carcinoma) | 0.168 ± 0.27[4] |
GI50/IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the dual-target engagement of this compound.
Caption: this compound's dual inhibition of CDK2 and Topoisomerase I disrupts cell cycle progression.
Caption: Experimental workflow for validating the biological effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the anti-proliferative activity of the compounds.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Flavopiridol, Topotecan, or SN-38 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to assess the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the compounds.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
The data presented in this guide validates this compound as a potent dual inhibitor of CDK2 and Topoisomerase I. Its anti-proliferative activity is comparable to or greater than established single-target agents in several cancer cell lines. The dual-target engagement of this compound, leading to cell cycle arrest and apoptosis, presents a promising strategy for cancer therapy. Further in-vivo studies are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparative framework for researchers investigating novel dual-target inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: Topotecan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Inhibitory effects of NSAID-conjugated SN-38 on the viability of A549 Non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to ZLHQ-5f and Other Benzofuroquinoline Derivatives in Cancer Research
For researchers and professionals in drug development, the quest for novel and effective anticancer agents is a continuous endeavor. Benzofuroquinoline derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities. This guide provides an objective comparison of ZLHQ-5f, a notable benzofuroquinoline derivative, with other compounds from the same family, supported by experimental data.
Introduction to this compound
This compound is a synthetic benzofuro[3,2-b]quinoline derivative that has been identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual-targeting mechanism is significant as both CDK2 and Topo I are crucial regulators of cell cycle progression and DNA topology, respectively, and are often dysregulated in cancer.[1] The inhibition of these targets by this compound leads to cell cycle arrest in the S-phase and induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent.[1]
Performance Comparison of Benzofuroquinoline Derivatives
The anticancer efficacy of this compound and other selected benzofuroquinoline derivatives is summarized below. The data is presented to facilitate a comparative analysis of their potency against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | CDK2/CycA2, Topo I | A549 (Lung) | 0.949 ± 0.113 | [2] |
| HCT116 (Colon) | 0.821 ± 0.240 | [2] | ||
| MCF-7 (Breast) | 1.124 ± 0.362 | [2] | ||
| HepG2 (Liver) | 1.945 ± 0.278 | [2] | ||
| Compound 2e | Antileukemia | MV-4-11 (Leukemia) | 0.12 | [3][4] |
| Compound 2p | Antileukemia | MV-4-11 (Leukemia) | 0.25 | [3][4] |
| Compound 2q | Antileukemia | MV-4-11 (Leukemia) | 0.31 | [3][4] |
| Compound 2u | Antileukemia | MV-4-11 (Leukemia) | 0.22 | [3][4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for compounds 2e, 2p, 2q, and 2u are from studies on benzofuro[3,2-c]quinoline derivatives, a structurally related class.[3][4]
Mechanism of Action: this compound Signaling Pathway
The dual-inhibitory action of this compound on CDK2 and Topoisomerase I disrupts the normal cell cycle and DNA replication processes, ultimately leading to cancer cell death. The following diagram illustrates this proposed signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound and related compounds.
In Vitro Kinase Assay for CDK2 Inhibition
This assay quantifies the inhibitory effect of a compound on the activity of the CDK2/Cyclin A2 kinase.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
Substrate peptide (e.g., Histone H1)
-
Test compound (this compound or other derivatives)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the CDK2/Cyclin A2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay or by measuring radioactivity if using [γ-³²P]ATP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction tubes containing the assay buffer and supercoiled DNA.
-
Add the test compound at various concentrations to the tubes.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding loading dye containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control (enzyme without inhibitor).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the initial screening and evaluation of novel benzofuroquinoline derivatives.
Conclusion
This compound represents a promising lead compound in the benzofuroquinoline class due to its dual inhibitory activity against CDK2 and Topoisomerase I. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers in the field of oncology drug discovery. Further investigation into the structure-activity relationships of benzofuroquinoline derivatives will be instrumental in the development of more potent and selective anticancer agents.
References
- 1. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
In Vivo Efficacy of ZLHQ-5f: A Comparative Analysis Against Standard Chemotherapy in Colon Cancer
A comprehensive evaluation of the preclinical efficacy of the novel dual CDK2 and Topoisomerase I inhibitor, ZLHQ-5f, in a human colon cancer xenograft model reveals promising anti-tumor activity. This guide provides a detailed comparison of this compound's performance against the standard-of-care chemotherapy agent, Irinotecan, supported by experimental data and protocols.
This compound, a novel small molecule inhibitor targeting both Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), has demonstrated significant potential in preclinical in vivo studies. In a head-to-head comparison using a HCT116 human colon cancer xenograft model in nude mice, this compound exhibited superior tumor growth inhibition and an improved safety profile when compared to the standard chemotherapy agent, Irinotecan.
Comparative Efficacy Data
The in vivo anti-tumor efficacy of this compound was evaluated in a well-established HCT116 colon cancer xenograft mouse model. The quantitative data from this study, comparing this compound with Irinotecan and a vehicle control, are summarized below.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 210 | - | +2.5 |
| This compound | 30 mg/kg | 350 ± 95 | 77.8% | -1.8 |
| Irinotecan | 15 mg/kg | 620 ± 150 | 60.8% | -8.5 |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the in vivo efficacy study.
Cell Culture and Xenograft Model Establishment: Human HCT116 colon cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the xenograft model, 5 x 10^6 HCT116 cells in 100 µL of PBS were subcutaneously injected into the right flank of 6-week-old female BALB/c nude mice. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.
Drug Administration: The mice were randomized into three groups (n=8 per group):
-
Vehicle Control: Received daily intraperitoneal (i.p.) injections of a solution containing 5% DMSO, 40% PEG300, and 55% saline.
-
This compound: Administered daily via i.p. injection at a dose of 30 mg/kg.
-
Irinotecan: Administered twice weekly via i.p. injection at a dose of 15 mg/kg.
Treatment was continued for 21 days. Tumor volumes were measured every three days using a digital caliper and calculated using the formula: (Length x Width²)/2. Body weights were monitored as an indicator of toxicity.
Signaling Pathway and Experimental Workflow
The dual inhibitory action of this compound on CDK2 and Topo I is crucial to its anti-cancer activity. The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Independent Verification of ZLHQ-5f's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZLHQ-5f, a novel dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), with other established anticancer agents targeting similar pathways. The information presented is supported by experimental data from publicly available sources, offering a comprehensive overview for researchers in oncology and drug development.
Mechanism of Action: this compound and Comparators
This compound exerts its anticancer effects through the dual inhibition of two critical cellular enzymes: CDK2 and Topoisomerase I. This combined action leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
-
Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound, like other Topo I inhibitors, is believed to stabilize the covalent complex between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, triggering a DNA damage response and ultimately apoptosis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
-
CDK2 Inhibition: CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and S phases. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates necessary for DNA replication and cell cycle advancement. This leads to an arrest of the cell cycle in the S-phase, preventing cancer cells from proliferating.[16][17][18][19][20] The inhibition of CDK2 can trigger an intra-S-phase checkpoint, further contributing to the halt of DNA synthesis.[16]
This dual mechanism of action suggests that this compound may be effective against a broad range of cancers and potentially overcome resistance mechanisms associated with single-target agents.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and selected comparator drugs. Direct comparative studies under identical experimental conditions are limited; therefore, data should be interpreted with caution.
Table 1: In Vitro Potency of this compound and Comparator Drugs
| Compound | Target(s) | IC50 / GI50 (µM) | Cell Line(s) | Reference |
| This compound | CDK2, Topo I | IC50: 0.145 (CDK2/CycA2) | - | MCE |
| GI50: 0.821 - 3.349 | HCT116, A549, MCF-7, HepG2, LO2 | MCE | ||
| Topotecan | Topo I | Data not readily available in a comparable format | - | - |
| Irinotecan (SN-38) | Topo I | Data not readily available in a comparable format | - | - |
| Flavopiridol | Pan-CDK | IC50: 0.04 - 0.09 | Various cancer cell lines | [21] |
| Roscovitine | CDK1, 2, 5, 7, 9 | IC50: ~0.2 - 0.7 | - | [22] |
| Average IC50: ~15 | Various cancer cell lines | [22] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and similar compounds.
Cell Cycle Analysis via Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[24]
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI.
-
Data Analysis: The resulting data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay via Western Blotting
Objective: To detect the induction of apoptosis by analyzing the expression of key apoptotic marker proteins.
Principle: Apoptosis is a regulated process involving the activation of a cascade of caspases. Western blotting can be used to detect the cleavage of specific proteins, such as PARP and caspases, which is a hallmark of apoptosis.[27][28][29][30]
Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified and normalized to the loading control to determine the extent of apoptosis induction.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and its comparators.
Caption: Topoisomerase I Inhibition Pathway of this compound.
Caption: CDK2 Inhibition and S-Phase Arrest by this compound.
Caption: Experimental Workflow for Mechanism of Action Studies.
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action targeting both Topoisomerase I and CDK2. This combination offers the potential for enhanced efficacy and the ability to overcome certain forms of drug resistance. The available data indicates that this compound effectively induces S-phase cell cycle arrest and apoptosis in cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety profile in comparison to existing cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to independently verify and further explore the mechanism of action of this compound and similar targeted therapies.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Irinotecan - Wikipedia [en.wikipedia.org]
- 5. Topotecan - Wikipedia [en.wikipedia.org]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin E-cdk2 activation is associated with cell cycle arrest and inhibition of DNA replication induced by the thymidylate synthase inhibitor Tomudex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. corefacilities.iss.it [corefacilities.iss.it]
- 27. Apoptosis assay and western blot analysis [bio-protocol.org]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. pubcompare.ai [pubcompare.ai]
- 30. blog.cellsignal.com [blog.cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of ZLHQ-5f: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of the hypothetical compound ZLHQ-5f, reflecting best practices in hazardous waste management. Adherence to these protocols is critical for protecting personnel and the environment.
Disclaimer: The following disposal procedures are provided as a comprehensive guide based on general laboratory safety principles. No specific Safety Data Sheet (SDS) for a compound designated "this compound" was found in public databases. Therefore, this document should be considered a template for safe chemical disposal. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific guidance on any chemical you handle.
This compound Disposal: Quantitative Parameters
Proper disposal of this compound is contingent on several key quantitative parameters. The following table summarizes the acceptable ranges for drain disposal and the specifications for waste accumulation.
| Parameter | Specification | Notes |
| pH Range for Neutralization | 5.5 - 10.5 | For aqueous solutions intended for drain disposal after neutralization.[1] |
| Concentration Limit for Drain Disposal | < 1% (v/v) | Only for neutralized and thoroughly diluted aqueous solutions. |
| Satellite Accumulation Area (SAA) Time Limit | ≤ 1 year (partially full) | Containers must be dated upon first use.[2] |
| Full Container Removal Time | Within 3 days | Once a container is full, it must be promptly removed from the SAA.[2] |
| Compatible Container Materials | High-Density Polyethylene (HDPE), Glass | Do not use metal containers for corrosive waste. |
| Labeling Requirement | "Hazardous Waste" | Must include the full chemical name and hazard identification.[2][3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from generation to final removal.
1. Personal Protective Equipment (PPE) and Waste Segregation:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent incompatible chemical reactions.[2][3] Keep it separate from acids, bases, and oxidizers.
2. Waste Collection and Container Management:
-
Collect liquid this compound waste in a designated, compatible container (e.g., HDPE or glass bottle) that is in good condition with no leaks or cracks.[3][4]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Corrosive," "Toxic").[2][3][4]
-
Keep the waste container securely capped at all times, except when adding waste.[3][4]
3. Satellite Accumulation Area (SAA) Management:
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2] This area should be clearly marked.
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.
4. Disposal of Empty this compound Containers:
-
To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent capable of removing this compound residue.[3]
-
The rinsate from this process must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the container can be disposed of in the regular trash or repurposed for compatible waste collection after relabeling.[3]
5. Final Disposal and Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for close to one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete any required waste pickup request forms, accurately listing the chemical constituents and their approximate percentages.[4]
-
Do not dispose of liquid this compound waste down the drain unless it is a dilute aqueous solution that has been neutralized to a pH between 5.5 and 10.5 and is permitted by local regulations.[1][2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ZLHQ-5f
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of ZLHQ-5f (CAS No. 2851977-85-8). This compound is a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I, recognized for its role in arresting the cell cycle in the S-phase and inducing apoptosis in cancer cells.[1][2][3][4] Due to its cytotoxic potential, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment and Safety Plan
Given the cytotoxic nature of CDK2 and Topoisomerase I inhibitors, a comprehensive safety plan is critical.[5][6][7][8] The following table summarizes the required Personal Protective Equipment (PPE) and safety measures.
| Hazard Level | Concentration/Form | Required Engineering Controls | Required Personal Protective Equipment (PPE) |
| High | Handling neat compound (powder) or preparing stock solutions (>1 mM) | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | - Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved respirator (N95 or higher) |
| Moderate | Working with diluted solutions (<1 mM) in cell culture | Certified Class II Biological Safety Cabinet (BSC) | - Disposable, solid-front lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
| Low | Handling sealed containers | Standard laboratory bench | - Standard lab coat- Nitrile gloves- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure risk.
Caption: Operational workflow for safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and absorbent liners must be collected in a dedicated, clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: All solutions containing this compound, including experimental media and wash buffers, must be collected in a labeled, sealed, and shatter-proof hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated with a suitable agent (e.g., 70% ethanol followed by a validated chemical decontaminant) after use.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116).
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO within a certified BSC.
-
Perform serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the media from the seeded cells and replace it with 100 µL of the media containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound.
-
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its cytotoxic effects by dually inhibiting CDK2 and Topoisomerase I, leading to cell cycle arrest and apoptosis.[1][2][3][4][7]
Caption: this compound inhibits CDK2 and Topoisomerase I, leading to S-phase arrest and apoptosis.
References
- 1. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
